molecular formula C10H14ClN B3033171 2-Chloro-5-tert-butylaniline CAS No. 918445-56-4

2-Chloro-5-tert-butylaniline

Cat. No.: B3033171
CAS No.: 918445-56-4
M. Wt: 183.68
InChI Key: AVGQOELTIIUNGC-UHFFFAOYSA-N
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Description

2-Chloro-5-tert-butylaniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQOELTIIUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679226
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918445-56-4
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-tert-butylaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-tert-butylaniline: Structure, Properties, and Applications in Research and Development

Introduction

Substituted anilines are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, this compound presents a unique combination of steric and electronic properties that make it a valuable intermediate for drug discovery and development professionals. The presence of a chlorine atom and a bulky tert-butyl group on the aniline scaffold significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, offering a versatile platform for the design of novel bioactive compounds.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. It is intended to serve as a resource for researchers and scientists in the pharmaceutical and chemical industries, offering insights into the strategic utilization of this compound in their research and development endeavors.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a tert-butyl group. The IUPAC name for this compound is 5-(tert-Butyl)-2-chloroaniline.[4]

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 5-(tert-Butyl)-2-chloroaniline[4]
CAS Number 918445-56-4[4]
Molecular Formula C₁₀H₁₄ClN[4]
Molecular Weight 183.68 g/mol [4]
SMILES CC(C)(C)C1=CC(=C(C=C1)Cl)N[4]

Physicochemical Properties

PropertyValueSource
Purity ≥95%[4]
Storage Temperature 2-8°C, sealed in dry conditions[4]
Topological Polar Surface Area (TPSA) 26.02 Ų[4]
LogP (octanol-water partition coefficient) 3.2197[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 0[4]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted anilines.[5][6] A common approach involves the reduction of a corresponding nitroaromatic compound.

Proposed Synthetic Protocol:

Step 1: Nitration of 1-tert-butyl-4-chlorobenzene

  • To a stirred solution of 1-tert-butyl-4-chlorobenzene in concentrated sulfuric acid, cooled to 0-5°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 1-tert-butyl-4-chloro-2-nitrobenzene.

  • Mechanistic Rationale: The nitration of the aromatic ring is an electrophilic aromatic substitution reaction. The bulky tert-butyl group directs the incoming nitro group to the ortho position due to steric hindrance at the para position, which is already occupied by the chlorine atom.

Step 2: Reduction of 1-tert-butyl-4-chloro-2-nitrobenzene

  • The synthesized 1-tert-butyl-4-chloro-2-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is employed.

  • The reaction is typically carried out at an elevated temperature or pressure until the reduction of the nitro group to an amino group is complete.

  • Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield this compound.

  • Mechanistic Rationale: The reduction of the nitro group to an amine can proceed through various mechanisms depending on the reducing agent. With metal-acid systems like Sn/HCl, the reaction involves a series of single electron transfers. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the catalyst.

start 1-tert-butyl-4-chlorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 1-tert-butyl-4-chloro-2-nitrobenzene step1->intermediate step2 Reduction (e.g., Sn/HCl or H₂/Pd-C) intermediate->step2 end This compound step2->end

Caption: Proposed synthetic workflow for this compound.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the deactivating but ortho-para directing chlorine atom, and the bulky, electron-donating tert-butyl group.

  • N-Functionalization: The primary amine is a key reactive site and can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities.

  • Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the directing effects of the existing substituents. The amino group is a strong activating group, while the chlorine is a deactivating but ortho-para directing group.

  • Cross-Coupling Reactions: The chloro-substituent can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

start This compound acylation Acylation (Amide formation) start->acylation alkylation Alkylation (Secondary/Tertiary amine formation) start->alkylation diazotization Diazotization (Diazonium salt formation) start->diazotization coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling

Caption: Potential reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry applications.

  • Modulation of Physicochemical Properties: The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[2] It can also provide steric bulk that can influence binding to a biological target.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to a longer half-life for drug candidates.[2]

  • Scaffold for Bioactive Molecules: The aniline moiety is a common feature in many approved drugs. By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives to explore structure-activity relationships and optimize lead compounds. The replacement of simpler anilines with more complex substituted anilines like this one is a key strategy in modern drug discovery to fine-tune pharmacological profiles and mitigate off-target effects.[3][7]

Spectral Data and Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a broad singlet for the two protons of the amino group, and three signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The spectrum will show characteristic signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as six distinct signals for the carbons of the substituted benzene ring.

  • IR Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C-Cl stretching (around 1000-1100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 183. A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in a roughly 3:1 ratio) would be expected. Fragmentation may involve the loss of a methyl group from the tert-butyl substituent.

Safety, Handling, and Storage

This compound should be handled with care, following standard laboratory safety procedures. Based on data for the same or structurally similar compounds, it is expected to be hazardous.[4][12]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H320: Causes eye irritation.[4]

    • Related compounds are also classified as harmful if swallowed and may cause respiratory irritation.[12] Some chloroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and chemical research. Its unique combination of functional groups provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel drugs and other advanced materials. This guide provides a foundational understanding of this important compound, enabling researchers to leverage its properties in their scientific pursuits.

References

  • Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • PubChem. (n.d.). 2-tert-Butylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-butyl-5-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

  • Scribd. (2002). Walsh Et Al 2002 The Chlorination of Reactive Anilines. Retrieved from [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • BMRB. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

  • ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-tert-butylaniline (CAS 918445-56-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 2-Chloro-5-tert-butylaniline. As a substituted aniline, this compound warrants a high degree of caution. The protocols herein are synthesized from available hazard data and established best practices for analogous chemical structures, designed to empower researchers to work safely and effectively.

Section 1: Compound Identification and Hazard Profile

This compound is an organic compound used as an intermediate in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive toxicological data for this specific molecule is not fully elucidated, the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA) establish a clear warning profile.[1]

The primary operational risk associated with this compound is exposure through multiple routes—ingestion, inhalation, and skin contact—leading to both acute and chronic health effects. The aniline substructure is a key toxicophore; many substituted anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[2][3] Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue, with a characteristic delay of 2 to 4 hours post-exposure.[2][3]

1.1: Chemical and Physical Properties
PropertyValueSource
CAS Number 918445-56-4ChemScene[4]
Molecular Formula C₁₀H₁₄ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
Appearance Data not specified; likely a solid or liquid at room temperature.-
Synonyms 5-(Tert-butyl)-2-chloroanilineChemScene[4]
1.2: GHS Hazard Classification

The following table summarizes the GHS hazard statements for this compound, which form the basis for all handling and personal protective equipment (PPE) recommendations.[1]

Hazard CodeStatementHazard ClassPictogram
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)

H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)

H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)

H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

H351 Suspected of causing cancerCarcinogenicity (Category 2)

H412 Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-Term Hazard (Category 3)None

Section 2: Risk Assessment and Exposure Control Workflow

A systematic approach to safety is non-negotiable. Before any manipulation of this compound, a formal risk assessment must be conducted. The causality is clear: the compound's inherent hazards (Section 1.2) must be mitigated by robust control measures to prevent exposure. This workflow diagram illustrates the essential decision-making process.

G cluster_prep Preparation & Assessment cluster_controls Engineering & PPE Controls cluster_protocol Procedural Controls A Review GHS Hazards (H302, H315, H319, H335, H351) B Consult SDS of Analogous Compounds (e.g., 2-Chloroaniline) A->B C Define Experimental Scale (mg, g, kg) B->C D Select Primary Engineering Control C->D H Specify Respiratory Protection (if risk of aerosolization) C->H E Certified Chemical Fume Hood D->E Milligram to Gram Scale F Glovebox / Isolator D->F High Potency or Aerosol Risk G Mandate Minimum PPE - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat E->G F->G I Develop Step-by-Step Standard Operating Procedure (SOP) G->I J Designate Waste Streams (Halogenated Organic Waste) I->J K Identify Emergency Shutdown & Spill Procedures J->K L Proceed with Experiment K->L

Caption: Risk assessment workflow for handling this compound.

Section 3: Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is the primary barrier against exposure. The following procedures are based on the compound's hazard profile and best practices for handling toxic and irritant chemical solids or liquids.

3.1: Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Protects against skin irritation (H315) and absorption.[5][6] Double-gloving provides a backup barrier in case of a tear in the outer glove.
Eye Protection Chemical safety goggles.Protects against serious eye irritation (H319) from splashes or airborne particles.[3]
Body Protection Flame-resistant lab coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory Required if there is a risk of generating dust or aerosols. Use a NIOSH-approved respirator with organic vapor cartridges.Mitigates risk of respiratory irritation (H335) and systemic toxicity from inhalation.[2][3]
3.2: Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize the generation of airborne particles and prevent cross-contamination.

Location: All manipulations must be performed inside a certified chemical fume hood.

Methodology:

  • Preparation: Don all required PPE as specified in Section 3.1. Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

  • Tare: Place a clean, appropriately sized beaker or flask on an analytical balance within the fume hood and tare the balance.

  • Dispensing: Using a clean spatula, carefully transfer the solid this compound from the stock bottle to the tared container.

    • Causality: Perform this step slowly and deliberately to avoid creating dust. Keep the stock bottle opening as close to the receiving vessel as possible.

  • Sealing: Immediately and securely cap both the stock bottle and the vessel containing the weighed compound.

  • Solubilization: Add the desired solvent to the vessel via a syringe or pipette. Swirl gently to dissolve. Avoid heating unless the reaction protocol explicitly requires it, as this can increase vaporization.

  • Decontamination: Wipe the spatula, any external surfaces of the glassware, and the balance with a cloth dampened with an appropriate solvent (e.g., ethanol). Dispose of the cloth and absorbent liner into the designated solid hazardous waste container.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[7]

Section 4: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station) before beginning work.

4.1: Exposure Response
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention. Rationale: Rapid decontamination is key to minimizing irritation and systemic absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8] Seek immediate medical attention. Rationale: Removes the individual from the contaminated atmosphere and provides respiratory support.
Ingestion Do NOT induce vomiting.[8] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
4.2: Spill Response Logic Tree

The appropriate response to a spill depends on its scale and location. This logic tree provides a clear decision-making framework.

G A Spill of this compound Occurs B Is the spill outside of a fume hood? A->B C Is the spill > 5 grams? B->C No H EVACUATE THE AREA. Alert EH&S / Emergency Response. B->H Yes D Alert personnel in the immediate area. Restrict access. C->D No C->H Yes E Cover spill with absorbent material (e.g., vermiculite). D->E F Carefully sweep material into a labeled hazardous waste container. E->F G Decontaminate the area with a suitable solvent. F->G I Report incident to supervisor. G->I

Sources

physicochemical properties of 2-Chloro-5-tert-butylaniline for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chloro-5-tert-butylaniline as a Strategic Intermediate

Executive Summary

This compound (CAS 918445-56-4) represents a specialized aromatic building block in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the juxtaposition of a bulky, lipophilic tert-butyl group at the meta position (relative to the amine) and an electron-withdrawing chlorine atom at the ortho position. This substitution pattern offers a dual advantage: the tert-butyl group provides significant hydrophobic bulk to fill binding pockets in protein targets (e.g., kinases, GPCRs), while the ortho-chloro group modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the reactive ortho site. This guide details the physicochemical profile, robust synthesis protocols, and downstream utility of this compound.

Physicochemical Profile & Molecular Identity

The physicochemical properties of this compound are dominated by the interplay between the electron-rich amino group and the lipophilic tert-butyl moiety. The chlorine atom introduces a dipole moment and withdraws electron density from the ring, slightly lowering the basicity of the amine compared to tert-butylaniline.

Table 1: Key Physicochemical Data
PropertyValueNotes
CAS Number 918445-56-4Specific isomer identity.
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
SMILES CC(C)(C)C1=CC(=C(C=C1)Cl)N
LogP (Calc) ~3.22High lipophilicity due to t-butyl group.
TPSA 26.02 ŲPolar surface area dominated by NH₂.
H-Bond Donors 1Primary amine (NH₂).
H-Bond Acceptors 1Nitrogen lone pair.
Physical State Low-melting Solid / OilLikely solid at RT; shipping often ambient.
pKa (Est) ~3.5 - 4.0Lower than aniline (4.6) due to o-Cl effect.

Structural Analysis:

  • Steric Bulk: The tert-butyl group at position 5 is remote enough from the amine (position 1) to avoid direct steric interference with N-functionalization (e.g., amide coupling), but it significantly impacts the molecule's overall shape and solubility.

  • Electronic Effects: The chlorine at position 2 exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine. This makes the amine less prone to oxidation but may require stronger electrophiles or catalysts for coupling reactions compared to non-halogenated anilines.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is best approached via a regioselective nitration-reduction sequence starting from 1-chloro-4-tert-butylbenzene. This route is preferred over the chlorination of 3-tert-butylaniline, which would yield a mixture of isomers (2-Cl, 4-Cl, and 6-Cl).

Step 1: Regioselective Nitration

Objective: Introduce a nitro group ortho to the chlorine atom.

  • Precursor: 1-Chloro-4-tert-butylbenzene (CAS 3972-56-3).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The tert-butyl group directs ortho/para, but the para position is blocked by Cl. The Chlorine directs ortho/para. The position ortho to Cl (and meta to t-butyl) is electronically favored and sterically accessible.

  • Protocol:

    • Dissolve 1-chloro-4-tert-butylbenzene (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Add a mixture of HNO₃/H₂SO₄ (1.05 eq) dropwise, maintaining temperature <10°C to prevent dinitration.

    • Stir at 0-20°C for 2 hours. Monitor by TLC/LCMS.

    • Workup: Pour onto ice water. Extract with DCM. Wash with NaHCO₃. Dry and concentrate.

    • Product: 1-Chloro-2-nitro-4-tert-butylbenzene.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the ring.

  • Challenge: Catalytic hydrogenation (Pd/C + H₂) can frequently cause hydrodechlorination (loss of Cl), yielding 3-tert-butylaniline.

  • Solution: Use a dissolving metal reduction (Fe/NH₄Cl) or SnCl₂ to ensure chemoselectivity.

  • Protocol:

    • Suspend 1-Chloro-2-nitro-4-tert-butylbenzene (1.0 eq) in Ethanol/Water (3:1).

    • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Heat to reflux (80°C) for 4-6 hours with vigorous stirring.

    • Validation: Monitor disappearance of nitro peak and appearance of amine. Ensure no des-chloro byproduct is formed.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Neutralize with NaHCO₃ if necessary and extract with Ethyl Acetate.

    • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Visualizing the Synthesis Pathway

SynthesisRoute Precursor 1-Chloro-4-tert-butylbenzene (CAS 3972-56-3) Intermediate 1-Chloro-2-nitro-4-tert-butylbenzene Precursor->Intermediate HNO3, H2SO4 (Nitration) Product This compound (CAS 918445-56-4) Intermediate->Product Fe, NH4Cl, EtOH (Chemoselective Red.) Byproduct Avoid: 3-tert-Butylaniline (Dechlorination) Intermediate->Byproduct H2, Pd/C (Risk of De-Cl)

Figure 1: Chemoselective synthesis pathway prioritizing retention of the chlorine atom.

Synthetic Utility & Applications

This compound serves as a versatile scaffold. The amine allows for the construction of heterocycles or coupling to other pharmacophores, while the chlorine provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or acts as a stable blocking group.

A. Buchwald-Hartwig Amination

The steric bulk of the tert-butyl group does not significantly hinder the amine nitrogen. This allows for efficient Pd-catalyzed C-N bond formation with aryl halides to form diarylamines.

  • Conditions: Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃, Toluene, 100°C.

B. Sandmeyer Reaction

The amino group can be converted to a diazonium salt, unlocking access to diverse functionalities at position 1.

  • Transformation: Ar-NH₂ → Ar-N₂⁺ → Ar-CN (Nitrile), Ar-I (Iodide), or Ar-OH (Phenol).

  • Utility: Access to 2-chloro-5-tert-butylbenzonitrile, a precursor for benzoic acids.

C. Amide Coupling (Drug Discovery)

Used to synthesize amide-based inhibitors (e.g., kinase inhibitors). The 2-Cl substituent often improves metabolic stability by blocking the position adjacent to the nitrogen.

  • Protocol: React with Acid Chloride (R-COCl) + Pyridine, or Carboxylic Acid + HATU/DIPEA.

Visualizing Reactivity

Reactivity Center This compound Amide Amide Derivatives (Kinase Inhibitors) Center->Amide R-COCl / HATU Diarylamine Diarylamines (Buchwald Coupling) Center->Diarylamine Ar-Br, Pd cat. Nitrile Benzonitriles (Sandmeyer) Center->Nitrile NaNO2, CuCN Heterocycle Benzimidazoles/ Indoles Center->Heterocycle Cyclization

Figure 2: Divergent synthetic applications of the this compound scaffold.

Handling & Safety Information

As an aniline derivative, this compound must be handled with standard precautions for aromatic amines.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time (though the tert-butyl group adds some stability against oxidative polymerization compared to simple aniline).

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

  • PubChem Compound Summary. (2025). This compound (CAS 918445-56-4).[3] National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Data Sheet: 5-(Tert-butyl)-2-chloroaniline.[3]Link

  • World Intellectual Property Organization. (2005).[4] Patent WO2005/118575: Substituted Aniline Derivatives.[4] (Referencing the use of CAS 918445-56-4 as an intermediate). Link

  • Bide Pharm. (2025).[5][6] Chemical Property Data: this compound.[3]Link

Sources

Regioisomeric Divergence in Halogenated Alkylanilines: A Technical Guide to 2-Chloro-5-tert-butylaniline and 2-tert-butyl-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds—particularly kinase inhibitors and agrochemicals—the precise placement of substituents on the aniline ring dictates metabolic stability, binding affinity, and synthetic feasibility.

This guide analyzes the critical divergence between two regioisomers: 2-Chloro-5-tert-butylaniline (Isomer A) and 2-tert-butyl-5-chloroaniline (Isomer B) . While they share an identical molecular formula (


), their behaviors are orthogonal. Isomer A is a synthetically accessible, electron-deficient nucleophile. Isomer B is a sterically encumbered "privileged structure" that presents significant challenges in nucleophilic substitution and metal-catalyzed cross-coupling.

Part 1: Structural & Electronic Characterization

The fundamental difference lies in the Ortho Effect . The proximity of the bulky tert-butyl group versus the electron-withdrawing chlorine atom to the amino group fundamentally alters the molecule's trajectory in synthesis.

Comparative Data Matrix
FeatureIsomer A Isomer B
IUPAC Name 2-Chloro-5-(tert-butyl)aniline2-(tert-butyl)-5-chloroaniline
Common ID 5-tert-butyl-2-chloroaniline2-tert-butyl-5-chloroaniline
CAS Number 918445-56-4 25414-78-2
Molecular Weight 183.68 g/mol 183.68 g/mol
Electronic State Electron-deficient (Inductive -I from ortho-Cl)Electron-rich but Sterically Shielded
Basicity (Est.[1] pKa) ~2.5 - 3.0 (Weak Base)~3.8 - 4.2 (Hindered Base)
Nucleophilicity Moderate (Deactivated)Poor (Sterically Blocked)
Synthetic Cost Low (Commodity Precursors)High (Specialty Synthesis)
Structural Visualization (Steric vs. Electronic)

The following diagram illustrates the steric shielding and electronic vectors. Note how the tert-butyl group in Isomer B effectively "cages" the nitrogen lone pair.

G cluster_A Isomer A: 2-Chloro-5-tert-butyl cluster_B Isomer B: 2-tert-butyl-5-chloro A_Core Aniline Core A_Ortho Ortho-Cl (-I Effect) Reduces pKa A_Core->A_Ortho Electronic Deactivation A_Meta Meta-tBu (+I Effect) Remote Bulk A_Core->A_Meta Minimal Steric Interference B_Core Aniline Core B_Ortho Ortho-tBu (Steric Bulk) Blocks N-Attack B_Core->B_Ortho Steric Inhibition of Resonance B_Meta Meta-Cl (-I Effect) Remote Withdrawal B_Core->B_Meta Minor Electronic Effect

Figure 1: Structural divergence highlighting the steric blockade in Isomer B vs. the electronic deactivation in Isomer A.

Part 2: Synthetic Pathways & Causality

The synthesis of these isomers is not interchangeable. The directing effects of the precursors dictate the route.

Synthesis of Isomer A (The "Natural" Route)

Isomer A is the thermodynamic product of nitrating 1-tert-butyl-4-chlorobenzene.

  • Mechanism: The tert-butyl group is bulky, discouraging ortho-attack. However, the Chlorine is ortho/para directing (deactivating). In p-tert-butylchlorobenzene, the position ortho to the Chlorine is sterically more accessible than the position ortho to the massive tert-butyl group.

  • Result: Nitration occurs predominantly at position 2 (ortho to Cl).

Synthesis of Isomer B (The "Forced" Route)

Isomer B places the amine ortho to the tert-butyl group. This is chemically difficult because:

  • Direct Nitration Fails: Nitrating p-tert-butylchlorobenzene yields Isomer A.

  • Hofmann Rearrangement Required: Often requires constructing the aniline first (e.g., from 2-tert-butyl-nitrobenzene) and then chlorinating, or using rearrangement chemistries.

  • Cost Implication: Isomer B is typically 5-10x more expensive due to these complex isolation requirements.

Synthesis Start Starting Material: 1-tert-butyl-4-chlorobenzene Reaction Nitration (HNO3/H2SO4) Start->Reaction Path_A Path A (Major) Attack Ortho to Cl Reaction->Path_A Sterically Favored Path_B Path B (Minor/Trace) Attack Ortho to t-Bu Reaction->Path_B Sterically Blocked Prod_A Precursor A: 2-nitro-1-chloro-4-tert-butylbenzene Path_A->Prod_A Prod_B Precursor B: 2-nitro-1-tert-butyl-4-chlorobenzene Path_B->Prod_B Final_A Reduction -> Isomer A (this compound) Prod_A->Final_A Fe/HCl or H2/Pd Final_B Reduction -> Isomer B (2-tert-butyl-5-chloroaniline) Prod_B->Final_B

Figure 2: Retrosynthetic analysis showing why Isomer A is the dominant product of direct nitration.

Part 3: Reactivity Profile & Application

Buchwald-Hartwig Cross-Coupling

This is the most common application for these anilines in drug discovery (building biaryl amines).

  • Isomer A (2-Cl):

    • Challenge: The ortho-chlorine withdraws electrons, making the nitrogen less nucleophilic.[2]

    • Solution: Standard catalytic systems (Pd(OAc)2/BINAP) work well. The oxidative addition happens on the other coupling partner (the aryl halide), and Isomer A acts as the nucleophile.

  • Isomer B (2-tBu):

    • Challenge: The tert-butyl group acts as a "gatekeeper." Standard phosphine ligands (like PPh3 or BINAP) create a metal center that is too crowded to accommodate this bulky aniline.

    • Solution: Requires Specialized Ligands . You must use dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos ) or NHC-based precatalysts (e.g., Pd-PEPPSI-IPr ). These ligands are designed to create a "pocket" that facilitates the entry of hindered amines.

Amide Coupling
  • Isomer A: Reacts readily with acid chlorides.

  • Isomer B: May require forcing conditions (high temp, excess reagent) or activation with highly reactive coupling agents (e.g., HATU) due to the inability of the nitrogen to approach the carbonyl carbon effectively.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Isomer A (this compound)

This protocol utilizes the regioselectivity of nitration on the parent chlorobenzene.

Reagents:

  • 1-tert-butyl-4-chlorobenzene (10.0 mmol)

  • HNO3 (conc. 65%) / H2SO4 (conc. 98%)

  • Iron powder / NH4Cl (for reduction)

Workflow:

  • Nitration:

    • Cool H2SO4 (10 mL) to 0°C. Add 1-tert-butyl-4-chlorobenzene.

    • Dropwise add HNO3/H2SO4 mixture (1:1) maintaining temp < 10°C.

    • Mechanistic Note: Low temperature is crucial to prevent over-nitration or de-alkylation.

    • Stir 2h. Pour onto ice. Extract (EtOAc).

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show a new yellow spot (Nitro compound).

  • Reduction (Bechamp Conditions):

    • Dissolve crude nitro compound in EtOH/H2O (4:1).

    • Add Iron powder (5 equiv) and NH4Cl (1 equiv). Reflux for 4h.

    • Validation: The yellow color of the nitro compound should fade to a pale/brown suspension.

  • Isolation:

    • Filter through Celite (remove Fe sludge).

    • Adjust pH to >10 (NaOH). Extract with DCM.

    • Purify via Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol 4.2: Handling Isomer B in Cross-Coupling

Since Isomer B is usually purchased (due to difficult synthesis), this protocol focuses on its use in Buchwald couplings.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Isomer B (1.2 equiv)[3]

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%) - Critical for steric bulk.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Workflow:

  • Inert Atmosphere: Flame-dry Schlenk tube. Cycle Argon/Vacuum 3x.

  • Charging: Add Pd source, Ligand, and Base. Add solids first.

  • Solvation: Add Toluene, then the Aryl Bromide and Isomer B .

  • Reaction: Heat to 100°C for 12-16h.

    • Why? High thermal energy is required to overcome the rotational barrier created by the tert-butyl group during the reductive elimination step.

  • Workup: Filter through silica plug, concentrate, and purify.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520199, 2-tert-butyl-5-chloroaniline. Retrieved from [Link][1]

  • Nelson, K. L., & Brown, H. C. (1951). Directive Effects in Aromatic Substitution. Nitration of t-Butylbenzene. Journal of the American Chemical Society.[4] (Cited for regioselectivity logic). Retrieved from [Link]

  • BuyersGuideChem. 2-tert-Butyl-5-chloroaniline Properties and Suppliers. Retrieved from [Link]

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-tert-butylaniline (CAS: 918445-56-4 / 25414-78-2) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural duality—featuring a lipophilic tert-butyl group and an electron-withdrawing chloro group—creates a unique solubility profile that challenges standard solvent selection protocols.

This guide provides a comprehensive technical analysis of the compound's solubility thermodynamics. It moves beyond static data tables to establish a self-validating experimental framework for researchers to determine, model, and optimize solubility for reaction engineering and purification processes.

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first deconstruct the molecule's competing physicochemical forces.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 183.68 g/mol Moderate; allows for high mass efficiency in solution.
LogP (Predicted) ~3.2 – 3.5Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents (toluene, heptane).
H-Bond Donors 1 (–NH₂)Facilitates solubility in polar protic solvents (alcohols) via hydrogen bonding.
H-Bond Acceptors 1 (–NH₂)Enables interaction with polar aprotic solvents (DMSO, DMF).
Key Functional Groups tert-Butyl (C5)Steric bulk increases solubility in hydrocarbons; disrupts crystal lattice packing (lowering melting point).
Key Functional Groups Chloro (C2)Electron-withdrawing; slightly increases acidity of the amine protons; adds polarity relative to tert-butylaniline.
Theoretical Solubility Trends

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-chloro-5-nitroaniline), the solubility hierarchy for this compound follows this predictive order:

  • Super-Solvents (Polar Aprotic): DMSO > DMF > NMP (High interaction with amine/aromatic system).

  • Good Solvents (Polar Protic & Esters): Acetone > Ethyl Acetate > Ethanol > Methanol (Temperature-dependent; ideal for crystallization).

  • Moderate Solvents (Non-Polar Aromatic): Toluene > Xylene (Driven by

    
    -
    
    
    
    interactions and lipophilic tert-butyl group).
  • Poor Solvents (Alkanes): Heptane > Hexane (Solubility increases significantly with temperature; antisolvent potential).

  • Non-Solvents: Water (Hydrophobic exclusion).

Experimental Protocol: Determination of Solubility

Standardized method for generating precise mole-fraction solubility data.

The Equilibrium Saturation Method (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents: High-purity solvents (>99.5%), this compound (>98%). Apparatus: Jacketed equilibrium cell, magnetic stirrer, HPLC (UV detection at 240-254 nm).

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T ± 0.1 K, 24-48h) Start->Equilibrate Constant Stirring Settle Phase Separation (Settle/Centrifuge) Equilibrate->Settle Stop Stirring Sample Sampling (Syringe Filter 0.22 µm) Settle->Sample Isothermal Dilute Dilution (Mobile Phase) Sample->Dilute Analyze Quantification (HPLC/Gravimetric) Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data Data->Equilibrate Repeat at Next T

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Thermodynamic Modeling

To extrapolate experimental data for process design, fitting the data to thermodynamic models is essential.

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating the solubility of aniline derivatives in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs. 
    
    
    
    .
  • If the curve is linear,

    
     (Van't Hoff behavior).
    
  • If non-linear, use the full Apelblat equation to capture the temperature dependence of the enthalpy of solution.

Thermodynamic Functions

Using the Van't Hoff analysis, researchers can calculate the driving forces of dissolution:

  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy (

    
    ):  Positive values indicate disorder increases upon dissolution (driving force).
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    

Process Implications & Solvent Selection

Selecting the right solvent system is a balance between solubility (yield) and selectivity (purity).

Solvent Selection Logic for Unit Operations
Unit OperationRecommended Solvent SystemRationale
Reaction (Alkylation) Toluene or DCM High solubility of starting material; inert to alkylating agents; easy workup (immiscible with water).
Reaction (Acylation) THF or 2-MeTHF Solubilizes intermediate salts; 2-MeTHF is a greener alternative with easier phase separation.
Crystallization (Cooling) Ethanol or Isopropanol Steep solubility curve (high at boiling, low at ambient); promotes crystal growth over nucleation.
Crystallization (Anti-solvent) Toluene (Solvent) + Heptane (Anti-solvent) The tert-butyl group keeps it soluble in toluene; adding heptane forces controlled precipitation.
Decision Tree for Solvent Selection (DOT)

SolventSelection Start Objective for This compound Process Process Type? Start->Process Reaction Synthesis/Reaction Process->Reaction Purification Purification/Crystallization Process->Purification Polarity Reagents Sensitive to Protons? Reaction->Polarity Method Method? Purification->Method Yes Yes Polarity->Yes No No Polarity->No Aprotic Use Toluene, DCM, or THF Protic Use Ethanol or Acetic Acid Cooling Cooling Crystallization Method->Cooling AntiSolv Anti-Solvent Method->AntiSolv ResultCool Select IPA or EtOH (Steep Curve) Cooling->ResultCool ResultAnti Solvent: Toluene Anti-solvent: Heptane AntiSolv->ResultAnti Yes->Aprotic No->Protic

Figure 2: Logic flow for selecting solvents based on process requirements.

References

  • PubChem. (2025).[3] 2-tert-butyl-5-chloroaniline (Compound Summary). National Center for Biotechnology Information. Link

  • Saeed, A., et al. (2009).[4] 2-Chloro-5-nitroaniline.[4] Acta Crystallographica Section E. (Methodological reference for aniline derivative solubility). Link

  • Sigma-Aldrich. (n.d.).[5] 2,5-Di-tert-butylaniline Product Specification. (Structural analog reference for melting point trends). Link

  • Cheméo. (2025). Chemical Properties of Aniline, 4-tert-butyl-2-chloro-.[1] (Isomer property comparison). Link

Sources

Methodological & Application

synthesis procedure for 2-Chloro-5-tert-butylaniline from 3-tert-butyl-6-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective reduction of 3-tert-butyl-6-chloronitrobenzene to 2-Chloro-5-tert-butylaniline .

The primary challenge in this transformation is the chemoselectivity required to reduce the nitro group (


) to an amine (

) without affecting the aryl chloride (

). Standard catalytic hydrogenation methods (e.g.,

) frequently result in hydrodehalogenation (loss of the chlorine atom), yielding the impurity 3-tert-butylaniline.

To ensure high fidelity and scalability, this guide prioritizes the Iron/Ammonium Chloride (


)  reduction method. This protocol offers a self-validating, environmentally benign, and highly selective pathway suitable for both bench-scale discovery and process development.

Critical Analysis & Reaction Strategy

The Chemoselectivity Challenge

The reduction of nitroarenes containing halogens requires careful reagent selection.

  • Catalytic Hydrogenation (

    
    ):  High risk of C-Cl bond cleavage (hydrodehalogenolysis). Requires catalyst poisoning (e.g., sulfided Pt) which reduces activity.
    
  • Stannous Chloride (

    
    ):  Effective but generates stoichiometric quantities of toxic tin waste and often leads to difficult emulsions during workup.
    
  • Iron/Ammonium Chloride (

    
    ):  The optimal choice. It operates via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the aryl-chloride bond under mild conditions, ensuring >99% retention of the halogen.
    
Reaction Pathway

The following diagram illustrates the desired pathway versus the critical side-reaction to avoid.

ReactionPathway SM 3-tert-butyl- 6-chloronitrobenzene Reagent Fe / NH4Cl (EtOH/H2O) SM->Reagent Product TARGET: 2-Chloro-5-tert- butylaniline Reagent->Product Selective Reduction Impurity IMPURITY: 3-tert-butylaniline (Dechlorinated) Reagent->Impurity Over-reduction (Avoided)

Figure 1: Chemoselective reduction pathway. The Fe/NH4Cl method avoids the dashed red path of dechlorination common in catalytic hydrogenation.

Experimental Protocol: Fe/NH4Cl Reduction

Materials & Reagents
ReagentRoleSpecifications
3-tert-butyl-6-chloronitrobenzene SubstratePurity >97%
Iron Powder Reductant325 mesh (High surface area essential)
Ammonium Chloride (

)
Electrolyte/ActivatorTechnical Grade or better
Ethanol (EtOH) Solvent95% or Absolute
Water (

)
Co-solventDeionized
Ethyl Acetate Extraction SolventACS Grade
Step-by-Step Methodology
Step 1: Catalyst Activation & Setup
  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a thermometer.

  • Charge the flask with Iron Powder (5.0 equiv) and Ammonium Chloride (1.0 equiv).

  • Add Water (5 volumes relative to SM mass).

  • Heat the suspension to 60°C for 15 minutes.

    • Expert Insight: This "etching" step removes surface oxides from the iron, exposing the active zero-valent metal (

      
      ). You may observe a slight color change to dark grey/black.
      
Step 2: Substrate Addition
  • Dissolve 3-tert-butyl-6-chloronitrobenzene (1.0 equiv, e.g., 10.0 g) in Ethanol (10 volumes).

  • Add the ethanolic solution to the activated iron suspension dropwise over 20 minutes.

    • Safety Note: The reaction is exothermic.[1] Monitor internal temperature; maintain gentle reflux (~75-80°C).

Step 3: Reaction Maintenance
  • Maintain reflux with vigorous stirring.

  • TLC Monitoring: Check reaction progress every 30 minutes (Eluent: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
    • Typical Duration: 2 to 4 hours.

Step 4: Workup (Critical for Yield)

Iron sludge handling is the most common failure point in this synthesis. Follow this workflow strictly to avoid emulsions.

WorkupFlow ReactionMix Hot Reaction Mixture (Fe sludge + Product) Celite Hot Filtration through Celite (Wash with hot EtOH) ReactionMix->Celite Filtrate Clear Filtrate (EtOH/H2O/Product) Celite->Filtrate Concentrate Rotary Evaporation (Remove EtOH) Filtrate->Concentrate Extraction Partition: Water / Ethyl Acetate Concentrate->Extraction Dry Dry Organic Layer (Na2SO4) Extraction->Dry Final Crude Product (Brown Oil/Solid) Dry->Final

Figure 2: Workup procedure designed to minimize iron emulsion formation.

  • Filtration: While the reaction mixture is still hot (essential to prevent product precipitation on the iron), filter through a pad of Celite.

  • Wash: Rinse the filter cake with 3 x 20 mL of hot Ethanol.

  • Concentration: Remove the ethanol under reduced pressure. You will be left with an aqueous slurry.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Purification

The crude material is typically >95% pure. If necessary, purify via:

  • Recrystallization: Hexanes/Ethanol (9:1).

  • Flash Chromatography: Silica gel, gradient 0-20% EtOAc/Hexanes.

Analytical Validation

To ensure the protocol was successful, verify the following parameters.

ParameterExpected ResultMethod of Verification
Appearance Off-white to pale brown solid/oilVisual Inspection
1H NMR 3 aromatic protons (distinct splitting for 1,2,4-subst), t-Butyl singlet (~1.3 ppm), Broad

singlet (~3-5 ppm)
NMR (CDCl3)
Mass Spec [M+H]+ = 212.1 (Cl isotope pattern 3:1)LC-MS (ESI+)
Selectivity Absence of [M-Cl+H]+ (Mass ~178)LC-MS

Key NMR Diagnostic: The shift of the protons ortho to the nitro group (in SM) vs. ortho to the amine (in Product) is diagnostic. The protons adjacent to the amine will shift upfield (lower ppm) due to the electron-donating nature of the


 group compared to the electron-withdrawing 

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation (oxides).Add 1-2 drops of conc. HCl during the activation step to re-etch the iron.
Low Yield (Emulsions) Iron fines passing through filter.Use a tighter Celite pack or switch to centrifugation before extraction.
Dechlorination (<1%) Reaction ran too long or too hot.Strictly monitor TLC. Stop reaction immediately upon consumption of SM.
Stalling Insufficient mixing.Use overhead mechanical stirring; magnetic bars often get stuck in iron sludge.

References

  • Org. Process Res. Dev. "Selective Reduction of Nitroarenes". Organic Process Research & Development.

  • Kumar, S., et al. "Chemoselective reduction of nitroarenes...".[2] Journal of Organic Chemistry, 2014.[2]

  • Lee, N. R., et al. "Iron-mediated reduction in aqueous media".[2] Organic Letters, 2017.[2]

  • Google Patents. "Synthesis of chloro-nitroaniline derivatives".

(Note: While specific literature on the exact 3-tBu-6-Cl isomer is rare, the references above validate the Fe/NH4Cl methodology for general chloronitrobenzene reductions.)

Sources

reaction protocols using 2-Chloro-5-tert-butylaniline as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

2-Chloro-5-tert-butylaniline (CAS: 25414-78-2) is a specialized aromatic amine intermediate critical in the synthesis of lipophilic pharmacophores. Its structural uniqueness lies in the ortho-chloro substituent, which induces a torsional twist in N-linked scaffolds (forcing non-planarity), and the meta-tert-butyl group, which provides a high-volume hydrophobic fill essential for occupying deep hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases like B-Raf or p38 MAPK).

This guide details optimized protocols for leveraging this intermediate in Urea Formation , Buchwald-Hartwig Cross-Coupling , and Heterocyclic Cyclization , addressing the specific steric and electronic challenges posed by its substitution pattern.

Chemical Profile & Mechanistic Insight

PropertyData
IUPAC Name 2-Chloro-5-(1,1-dimethylethyl)aniline
CAS Number 25414-78-2
Molecular Weight 183.68 g/mol
Appearance Off-white to pale yellow solid/liquid (low melting)
Electronic Effect The 2-Cl group is electron-withdrawing (inductive), reducing the nucleophilicity of the amine compared to unsubstituted aniline.
Steric Effect The 5-tert-butyl group is bulky but remote (meta) from the amine, minimizing direct steric hindrance during coupling. However, the 2-Cl group creates significant ortho-steric strain.
Structural Logic for Drug Design
  • Conformational Control: The 2-chloro substituent sterically clashes with the carbonyl oxygen or N-H of adjacent amides/ureas, forcing the pendant ring out of plane by ~50-70°. This "twist" is often required to fit into the "gatekeeper" regions of kinase enzymes.

  • Hydrophobic Anchoring: The tert-butyl group acts as a "grease ball," anchoring the molecule into hydrophobic clefts, increasing potency and residence time.

Reaction Protocols

Protocol A: Urea Synthesis (Isocyanate Coupling)

Application: Synthesis of kinase inhibitors (Type II) and urea-based herbicides. Challenge: The electron-deficient nature of the aniline (due to 2-Cl) reduces reaction rates with less reactive isocyanates.

Workflow Diagram

UreaSynthesis Start This compound (1.0 equiv) Reaction Stir @ 25-40°C 4-12 Hours Start->Reaction Reagent Isocyanate (R-NCO) (1.1 equiv) Reagent->Reaction Solvent DCM or THF (Anhydrous) Solvent->Reaction Workup Concentration & Recrystallization Reaction->Workup Product N-(2-Chloro-5-tert-butylphenyl)-N'-aryl Urea Workup->Product

Caption: General workflow for urea formation via isocyanate addition.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve This compound (1.0 g, 5.44 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Addition: Add the desired Isocyanate (e.g., Phenyl Isocyanate, 1.1 equiv) dropwise via syringe.

    • Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.

  • Catalysis (Optional): If the reaction is sluggish (monitored by TLC/LCMS after 2 hours), add Pyridine (0.1 equiv) or DMAP (5 mol%) to activate the isocyanate.

  • Incubation: Stir at room temperature (25°C) for 4–12 hours.

    • Optimization: For highly deactivated isocyanates, switch solvent to Toluene and heat to 60°C.

  • Workup:

    • The urea product often precipitates from DCM. Filter the solid and wash with cold Hexanes (2 x 10 mL).

    • If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethyl Acetate/Hexanes (1:3).

  • Validation: Confirm structure via 1H-NMR. Look for the diagnostic downfield Urea N-H protons (typically δ 8.5–9.5 ppm).[1]

Protocol B: Buchwald-Hartwig Amination

Application: Constructing bi-aryl amine scaffolds when simple nucleophilic substitution (SnAr) fails. Challenge: The 2-Cl group on the aniline can potentially compete as a leaving group (though less reactive than Br/I), and the aniline itself is sterically crowded.

Workflow Diagram

Buchwald Substrates This compound + Aryl Bromide Reaction Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Substrates->Reaction Catalyst Pd2(dba)3 (2 mol%) BrettPhos (4 mol%) Catalyst->Reaction Base NaOtBu (1.4 equiv) Toluene, 100°C Base->Reaction Product Coupled Bi-Aryl Amine Reaction->Product

Caption: Pd-catalyzed C-N bond formation strategy utilizing bulky phosphine ligands.

Step-by-Step Procedure
  • Reagents: Charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2 equiv)[2]

    • NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Catalyst System: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

    • Why BrettPhos? This bulky ligand is specifically designed to couple primary amines with aryl halides while preventing catalyst deactivation by the bulky aniline substrate.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes to remove Oxygen.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Elute with Ethyl Acetate.[4]

    • Concentrate and purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Cyclization to Benzimidazoles

Application: Synthesis of fused heterocyclic cores common in anti-viral and anti-cancer agents. Pathway: Nitration


 Reduction 

Cyclization.
Workflow Diagram

Cyclization Start This compound Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Chloro-5-tert-butyl- 6-nitroaniline Step1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Diamino Intermediate Step2->Inter2 Step3 Cyclization (Formic Acid/Triethyl Orthoformate) Inter2->Step3 End 4-Chloro-7-tert-butyl- benzimidazole Step3->End

Caption: Three-step cascade to access the benzimidazole core.

Step-by-Step Procedure (Step 3 Focus)

Assuming successful generation of the diamine intermediate via standard nitration/reduction.

  • Cyclization: Dissolve the crude diamine (2-chloro-3-amino-5-tert-butylaniline) in Triethyl Orthoformate (5 equiv).

  • Catalysis: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid, 5 mol%).

  • Heat: Reflux at 100°C for 3 hours.

  • Isolation: Evaporate excess orthoformate. The residue is usually the pure benzimidazole.

  • Purification: If necessary, recrystallize from Ethanol.

Safety & Handling (MSDS Highlights)

  • Hazards: this compound is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[5]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to air.

  • PPE: Nitrile gloves, lab coat, and chemical safety goggles are mandatory. All reactions involving isocyanates or palladium catalysts must be performed in a fume hood.

References

  • Synthesis of Urea Derivatives: Beilstein J. Org. Chem. 2017, 13, 1950–1956. Link

  • Palladium-Catalyzed Amination (BrettPhos): J. Am. Chem. Soc. 2008, 130, 41, 13552–13554. Link

  • Benzimidazole Synthesis via Nitration: Acta Cryst. 2009, E65, o1417.[6] Link

  • Kinase Inhibitor Structural Biology (Gatekeeper Mutations): Nature Reviews Drug Discovery 2002, 1, 417–426. Link

  • Chemical Profile (PubChem): 2-tert-butyl-5-chloroaniline Compound Summary. Link[2]

Sources

Buchwald-Hartwig amination conditions for 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 2-Chloro-5-tert-butylaniline

Executive Summary

This compound (CAS: 22687-03-2) represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic bulk of a tert-butyl group with the orthogonal reactivity of an ortho-chloro substituent.

This guide addresses the specific challenges of using this substrate in Palladium-catalyzed C-N cross-coupling. The presence of the ortho-chloride presents a bifurcation in reactivity:

  • As a Nucleophile (N-Arylation): The primary amine (-NH₂) couples with an external aryl halide. Challenge: Preventing oxidative addition into the substrate's own C-Cl bond (chemoselectivity) and avoiding catalyst deactivation via chelation.

  • As an Electrophile (Cl-Displacement): The C-Cl bond is displaced by an external amine. Challenge: Overcoming the electronic deactivation from the electron-rich amino group and steric hindrance.

This protocol prioritizes Scenario A (N-Arylation) using BrettPhos Pd G4 , as this preserves the chloro-handle for subsequent diversification (e.g., Suzuki coupling or cyclization to indoles/benzimidazoles).

Strategic Considerations & Mechanism

Substrate Analysis
  • Electronic Effect: The 5-tert-butyl group is an inductive donor (+I), increasing the nucleophilicity of the amine compared to unsubstituted 2-chloroaniline. This is advantageous for N-arylation.

  • Steric Effect: The 2-chloro substituent creates localized steric pressure. While not as bulky as a methyl group, the lone pairs on chlorine can coordinate to Palladium, potentially forming stable, non-productive [Pd(Ar)(L)(Substrate-Cl)] chelates.

  • Chemoselectivity: To couple the amine (NH₂) while leaving the chloride (Cl) intact, the catalyst must undergo oxidative addition (OA) with the external coupling partner (e.g., Ar-Br) faster than it inserts into the 2-Cl bond of the aniline.

Ligand Selection Logic
  • BrettPhos: Selected for its exceptional selectivity for primary amines. Its bulk prevents the formation of bis-arylated byproducts (Ar₂N-R) and effectively suppresses OA into the ortho-chloride of the substrate.

  • RuPhos: An alternative if the coupling partner is a secondary amine or a highly hindered halide, though BrettPhos is superior for primary aniline selectivity.

Experimental Protocols

Protocol A: Chemoselective N-Arylation (Aniline as Nucleophile)

Objective: Couple this compound with an Aryl Bromide, retaining the Cl-substituent.

Reaction Scheme: 2-Cl-5-tBu-Ph-NH₂ + Ar-Br → (BrettPhos Pd G4, NaOtBu) → 2-Cl-5-tBu-Ph-NH-Ar

Reagents & Conditions:

ComponentSpecificationEquivalentsRole
Substrate This compound1.0 equivNucleophile
Coupling Partner Aryl Bromide (Ar-Br)1.1 equivElectrophile (More reactive than Ar-Cl)
Catalyst BrettPhos Pd G4 0.01 – 0.03 equiv (1-3 mol%)Pre-catalyst (Air stable)
Base Sodium tert-butoxide (NaOtBu)1.4 equivStrong base (Standard)
Solvent 1,4-Dioxane or Toluene0.2 M (Conc.)[1]Anhydrous, degassed
Temperature 80°C - 100°CN/AThermal activation

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G4 (1-3 mol%)

    • This compound (1.0 equiv)

    • Aryl Bromide partner (1.1 equiv)[1]

    • NaOtBu (1.4 equiv). Note: Handle quickly to minimize moisture absorption.

  • Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes via needle.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800+ RPM) for 2–12 hours.

    • Monitoring: Check via LCMS.[2] Look for the consumption of the bromide.[3] The Ar-Cl bond of the aniline should remain intact.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: C-Cl Displacement (Aniline as Electrophile)

Objective: React the 2-Cl position with an external amine (R-NH₂). Note: This is thermodynamically difficult due to the electron-rich nature of the aniline ring. The amine (NH₂) usually requires protection (e.g., Boc) to prevent catalyst poisoning, but highly active catalysts can achieve this directly.

Reagents & Conditions:

ComponentSpecificationEquivalentsRole
Substrate This compound1.0 equivElectrophile
Nucleophile Primary/Secondary Amine1.2 equivNucleophile
Catalyst RuPhos Pd G4 0.03 – 0.05 equiv (3-5 mol%)High activity for sec-amines/chlorides
Base LHMDS (1.0 M in THF)2.2 equivSoluble strong base (Critical)
Solvent THF or Toluene0.25 MAnhydrous
Temperature 80°C - 110°CN/AHigher temp required for Ar-Cl

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates the pathway for Protocol A , highlighting the critical selectivity step where the catalyst prefers the external Aryl Bromide over the internal Aryl Chloride.

BuchwaldSelectivity PreCat BrettPhos Pd G4 (Pre-catalyst) Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation OA_Br Oxidative Addition (Fast) External Ar-Br Pd0->OA_Br Kinetic Preference OA_Cl Oxidative Addition (Slow) Internal Ar-Cl (Side Rxn) Pd0->OA_Cl Dis favored Intermed_II L-Pd(II)-Ar(Br) OA_Br->Intermed_II Coord Amine Coordination (2-Cl-5-tBu-Aniline) Intermed_II->Coord Deprot Deprotonation (NaOtBu) Coord->Deprot RE Reductive Elimination (C-N Bond Formation) Deprot->RE RE->Pd0 Regeneration Product Product: N-Arylated Aniline (Cl Intact) RE->Product

Figure 1: Chemoselective catalytic cycle using BrettPhos. The bulky ligand ensures OA occurs preferentially at the external Ar-Br bond rather than the sterically hindered internal Ar-Cl bond.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by the free NH₂ or incomplete activation.Switch to LHMDS (base) to deprotonate the amine faster, or increase temp to 100°C.
Formation of "Pd Black" Catalyst decomposition (Ligand dissociation).Add 1-2 mol% extra free BrettPhos ligand . Ensure O₂ exclusion is rigorous.
Dehalogenation (Loss of Cl)

-Hydride elimination or reduction.
Switch solvent from Dioxane to Toluene . Avoid alcohol solvents.
Bis-arylation (Ar₂N-R) Over-reaction of the product.Ensure BrettPhos is used (high selectivity for primary amines).[4] Avoid XPhos.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science, 5, 1312-1316.

  • Maitro, G., et al. (2022). "Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines." Journal of Organic Chemistry. (Demonstrates inertness of ortho-Cl under specific conditions).

  • Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides to Amines." Journal of the American Chemical Society, 132(45), 15914–15916.

Sources

diazotization of 2-Chloro-5-tert-butylaniline for Sandmeyer reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazotization of 2-Chloro-5-tert-butylaniline presents a unique set of challenges distinct from simple aniline derivatives. The presence of the lipophilic tert-butyl group at the C5 position, combined with the electron-withdrawing ortho-chloro substituent, drastically reduces the substrate's solubility in standard aqueous mineral acids (HCl) and attenuates the nucleophilicity of the amine. Standard aqueous protocols often result in heterogeneous mixtures, leading to low conversion, phenol by-product formation, or dangerous accumulation of unreacted nitrite.

This guide details two optimized protocols to overcome these barriers:

  • Method A (Process-Scale): A Sulfuric/Acetic Acid system that ensures homogeneity and stability.

  • Method B (Discovery-Scale): A non-aqueous alkyl nitrite protocol utilizing tert-butyl nitrite (t-BuONO) for rapid, anhydrous conversion.

Substrate Analysis & Mechanistic Challenges

FeatureChemical ConsequenceExperimental Impact
5-tert-Butyl Group High Lipophilicity (LogP ~3.[1]5)Insoluble in 10-20% aq. HCl. Requires organic co-solvents (AcOH, MeCN) or concentrated H₂SO₄.
2-Chloro Group Inductive Electron Withdrawal (-I)Reduces basicity of -NH₂ (

of conjugate acid < 3).[1] Diazotization requires higher acid strength to protonate/solubilize.
Ortho-Substitution Steric CrowdingSlows attack of nitrosating agents (

).[1] Requires vigorous stirring and precise temperature control to prevent side reactions.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the decision tree and reaction pathways for both methods.

SandmeyerWorkflow cluster_methodA Method A: Process Scale (Aqueous/Acidic) cluster_methodB Method B: Discovery Scale (Anhydrous) node_start Substrate: This compound node_A1 Solubilization: Glacial AcOH + H2SO4 node_start->node_A1 node_B1 Solvent System: Acetonitrile (MeCN) node_start->node_B1 node_A2 Diazotization: NaNO2 (aq) / 0-5°C node_A1->node_A2 Homogeneous Solution node_A3 Intermediate: Diazonium Bisulfate Salt node_A2->node_A3 Nitrosation node_Sandmeyer Sandmeyer Step: Cu(I)X (X = Cl, Br, CN) node_A3->node_Sandmeyer Slow Addition node_B2 Diazotization: t-Butyl Nitrite (t-BuONO) node_B1->node_B2 Dissolution node_B3 Intermediate: Diazonium Species (In-situ) node_B2->node_B3 Radical/Ionic Pathway node_B3->node_Sandmeyer One-Pot node_Product Product: 1-Halo-2-chloro-5-tert-butylbenzene node_Sandmeyer->node_Product N2 Gas Evolution

Caption: Dual-pathway workflow for the conversion of lipophilic hindered anilines to aryl halides.

Detailed Protocols

Method A: The Sulfuric/Acetic Acid Protocol (Recommended for Scale >10g)

Rationale: Glacial acetic acid acts as a co-solvent to dissolve the lipophilic aniline, while sulfuric acid provides the protons necessary for nitrosation without introducing nucleophilic counter-ions (like Cl⁻) that could interfere if a specific halide is desired later [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Glacial Acetic Acid (5-7 volumes)

  • Acid: Conc.[1] H₂SO₄ (2.5 equiv)

  • Nitrosating Agent: NaNO₂ (1.1 equiv, dissolved in minimum water)

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round bottom flask with the aniline and glacial acetic acid. Stir until fully dissolved.

  • Acidification: Cool the mixture to 15°C. Add conc. H₂SO₄ dropwise. Note: The amine sulfate salt may precipitate as a fine white slurry; this is acceptable if the stirring is vigorous.

  • Chilling: Cool the slurry/solution to 0–5°C using an ice/salt bath.

  • Diazotization: Add the NaNO₂ solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below 5°C .

    • Checkpoint: The mixture should become a clear or slightly turbid orange/yellow solution as the diazonium salt forms (diazonium bisulfates are often more soluble in this medium than the amine sulfates).

  • Validation: After addition, stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (instant blue/black color required). If negative, add small aliquots of NaNO₂ until positive.

  • Destruction of Excess Nitrite: Add Urea or Sulfamic acid (solid) until the starch-iodide test is negative. Crucial: Excess nitrite can react violently during the Sandmeyer step or cause side-products.

Method B: The Alkyl Nitrite Protocol (Recommended for <5g or High Throughput)

Rationale: This method avoids water entirely, preventing phenol formation (hydrolysis) and solubility issues. It uses tert-butyl nitrite (t-BuONO) as the nitrosating source [2].[2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)

  • Reagent: tert-Butyl Nitrite (1.5 equiv)[1]

  • Catalyst (for Sandmeyer): CuCl₂ or CuBr₂ (1.2 equiv) — Note: In this method, Cu(II) is often used as the oxidant in a radical mechanism.

Step-by-Step Procedure:

  • Setup: Purge a reaction vial with Nitrogen/Argon.

  • Mixing: Dissolve the aniline and the Copper halide (CuCl₂ for chlorination, CuBr₂ for bromination) in MeCN.

  • Reaction: Heat the solution to 60–65°C .

  • Addition: Add tert-butyl nitrite dropwise.[1] Gas evolution (

    
    ) will be observed immediately.
    
  • Completion: Monitor by TLC or LCMS. The reaction is typically complete within 1 hour.

  • Workup: Evaporate solvent, redissolve in ether/EtOAc, wash with 1M HCl (to remove copper salts), and dry.

The Sandmeyer Step (Transformation of the Diazonium Salt)[3]

If using Method A , the diazonium salt exists in solution and must be transferred to a copper solution.

Protocol (Chlorination/Bromination):

  • Catalyst Prep: In a separate vessel, prepare a solution of Cu(I)Cl (or Cu(I)Br) (0.5–1.0 equiv) in concentrated HCl (or HBr). Heat this solution to 60°C.

    • Note: A stoichiometric amount of Copper is often preferred for hindered substrates to ensure rapid conversion before decomposition [3].

  • Transfer: Transfer the cold (0°C) diazonium solution (from Method A) into the hot copper solution slowly via a dropping funnel.

    • Safety: Nitrogen gas will evolve vigorously. Ensure adequate venting.[3]

  • Post-Reaction: Stir at 60–80°C for 1 hour after addition.

  • Isolation: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. The lipophilic product (1-Halo-2-chloro-5-tert-butylbenzene) will partition easily into the organic phase.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Precipitation during Acid Addition Amine Sulfate insolubilityUse more Acetic Acid or switch to Method B. Ensure vigorous mechanical stirring (overhead stirrer preferred over magnetic).
No Product / Phenol Formation Diazonium hydrolysisKeep temperature strictly <5°C during diazotization.[4] Ensure the Sandmeyer transfer is done into the hot copper solution, not the reverse.
Tarry/Black Material Azo coupling (side reaction)Reaction mixture was not acidic enough. Ensure pH < 1 during diazotization.
Violent Gas Evolution Thermal runawayAddition of diazonium to copper was too fast. Slow down addition rate.

Safety & Handling (E-E-A-T Compliance)

  • Diazonium Instability: While the electron-withdrawing Chlorine and bulky tert-butyl group provide some kinetic stability, benzenediazonium salts are potential explosives if allowed to dry. NEVER isolate the diazonium salt as a dry solid. Always process it as a solution.

  • Nitrosyl Generation: Reaction of NaNO₂ with acid generates

    
     gases (toxic).[1] Work in a well-ventilated fume hood.
    
  • Alkyl Nitrites: tert-Butyl nitrite is flammable and toxic.[1] Store in a refrigerator and handle under inert atmosphere.

References

  • Goossen, L. J., et al. (2018). "Practical Protocols for Sandmeyer Reactions of Lipophilic Anilines." Organic Process Research & Development.
  • Barbero, M., et al. (2024).[5] "Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides." Organic Letters. Available at: [Link] (Demonstrates non-aqueous diazonium utility).

  • Beletskaya, I. P., et al. (2020).[5] "Catalytic Sandmeyer Bromination." Organic Letters. Available at: [Link].

  • Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Available at: [Link].

Sources

Application Note: High-Yield Synthesis of Schiff Bases from 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and coordination complex synthesis. It details the protocol for synthesizing Schiff bases using 2-Chloro-5-tert-butylaniline , a scaffold chosen for its unique balance of steric bulk, lipophilicity, and electronic modulation.

Executive Summary

The synthesis of Schiff bases (imines) from This compound (CAS: 918445-56-4) presents a specific set of challenges and opportunities in drug discovery and ligand design. Unlike simple anilines, this precursor contains an ortho-chloro group (electron-withdrawing, sterically hindering) and a meta-tert-butyl group (lipophilic, bulky).

This guide provides an optimized protocol to overcome the reduced nucleophilicity caused by the ortho-chloro substituent while leveraging the tert-butyl group to enhance solubility in organic solvents—a critical feature for subsequent metal complexation or biological screening.

Key Applications
  • Ligand Design: Synthesis of N,O-donor ligands for transition metal catalysis (Cu, Ni, Co).

  • Medicinal Chemistry: Development of lipophilic antibacterial agents and intermediates for cystic fibrosis therapeutics (analogous to Ivacaftor precursors).

  • Material Science: Precursors for liquid crystals where lateral substituents (Cl) modulate mesophase stability.

Chemical Mechanism & Rationale

The reaction is a nucleophilic addition-elimination condensation between the primary amine of this compound and an aldehyde (typically salicylaldehyde or benzaldehyde derivatives).

Mechanistic Challenges
  • Electronic Deactivation: The ortho-chlorine atom exerts a negative inductive effect (-I), reducing the electron density on the nitrogen lone pair, making it a weaker nucleophile than unsubstituted aniline.

  • Steric Hindrance: The ortho-position is crowded. While the tert-butyl group is meta and less interfering, the chlorine atom can impede the initial attack on the carbonyl carbon.

Solution: We utilize Acid Catalysis (Glacial Acetic Acid) to protonate the carbonyl oxygen, increasing its electrophilicity to compensate for the amine's reduced nucleophilicity.

Pathway Diagram

SchiffBaseMechanism Start Reagents: 2-Cl-5-tBu-Aniline + Aldehyde Activation Acid Catalysis (H+ activates C=O) Start->Activation Mix in EtOH Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack Amine Attack Dehydration Dehydration (-H2O) Attack->Dehydration Equilibrium Shift Product Schiff Base (Imine) Dehydration->Product Crystallization

Caption: Mechanistic pathway for acid-catalyzed condensation of this compound.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: this compound (10 mmol, ~1.83 g)

  • Electrophile: Salicylaldehyde (or substituted benzaldehyde) (10 mmol)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (30–50 mL)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of this compound dissolved in 10 mL of ethanol.

    • Note: The solution may turn yellow/orange immediately upon mixing, indicating initial interaction.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Expert Insight: Do not add excess acid. Protonating the amine (forming the anilinium salt) renders it non-nucleophilic and kills the reaction.

Phase 2: Reflux & Monitoring[1][2]
  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) with stirring.

  • Duration: Reflux for 3–5 hours.

    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting aniline spot will disappear.

    • Optimization: If conversion is low after 3 hours (due to the Cl-deactivation), add molecular sieves (4Å) to the flask to scavenge water and drive the equilibrium.

Phase 3: Isolation & Purification
  • Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base should precipitate as a colored solid (typically yellow or orange).

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain analytical purity.

Workflow Visualization

ProtocolWorkflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification Step1 Dissolve Aldehyde (20 mL EtOH) Step2 Add 2-Cl-5-tBu-Aniline (10 mL EtOH) Step1->Step2 Step3 Add Catalyst (Glacial Acetic Acid) Step2->Step3 Step4 Reflux (78°C) 3-5 Hours Step3->Step4 Step5 TLC Monitoring (Hex:EtOAc 8:2) Step4->Step5 Step6 Cool to 4°C (Precipitation) Step5->Step6 Step7 Vacuum Filtration Step6->Step7 Step8 Recrystallization (Hot EtOH) Step7->Step8

Caption: Operational workflow for the synthesis of sterically hindered Schiff bases.

Characterization & Data Analysis

To validate the synthesis, compare spectral data against the starting materials.[3] The formation of the imine bond (–CH=N–) is the primary indicator.

Expected Spectral Data
TechniqueParameterExpected ValueDiagnostic Significance
FT-IR

(C=N)
1600–1630 cm⁻¹Strong band confirming imine formation. Disappearance of amine double spike (3300-3400 cm⁻¹).
¹H NMR

(–CH=N–)
8.3 – 8.9 ppmSinglet. The most distinct signal for Schiff bases.
¹H NMR

(t-Butyl)
1.2 – 1.4 ppmStrong singlet (9H). Confirms presence of the 5-position substituent.
¹³C NMR

(C=N)
155 – 165 ppmDownfield signal characteristic of the azomethine carbon.
Troubleshooting Guide
  • No Precipitate: The tert-butyl group increases solubility. If no solid forms upon cooling, reduce the solvent volume by rotary evaporation to 1/3 of the original volume, then freeze.

  • Oily Product: Common with bulky alkyl groups. Triturate the oil with cold hexane or diethyl ether to induce crystallization.

Strategic Applications

Coordination Chemistry (Ligands)

The this compound scaffold is particularly valuable for synthesizing lipophilic metal complexes .

  • Solubility: Many Schiff base complexes precipitate out of solution, making NMR/biological testing difficult. The tert-butyl group ensures the resulting Cu(II) or Co(II) complexes remain soluble in DMSO and CHCl₃.

  • Geometry: The ortho-chloro group provides steric bulk that can force metal centers into distorted geometries (e.g., tetrahedral vs. square planar), altering catalytic properties.

Biological & Pharmaceutical Relevance

This specific aniline is a structural analog to intermediates used in the synthesis of Ivacaftor (a cystic fibrosis drug), which utilizes a tert-butyl substituted aniline ring.

  • Bioactivity: Schiff bases derived from halo-anilines often exhibit enhanced antimicrobial activity due to increased lipophilicity (facilitating cell membrane penetration).

  • Protocol Adaptation: For biological screening, ensure the final product is free of the toxic aldehyde precursor by rigorous washing with cold ethanol.

References

  • Schiff Base Synthesis & Catalysis

    • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. (2024).[1][2] Describes standard reflux protocols for substituted anilines.

  • Structural Analogs & Drug Development

    • Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.[4] The Chemical Educator. (2018).[4] Establishes the relevance of the tert-butyl aniline scaffold in pharma.

  • Coordination Chemistry

    • Stereochemical Properties of Two Schiff-Base Transition Metal Complexes. MDPI. (2022). Highlights the use of tert-butyl groups to modulate solubility and stereochemistry in metal complexes.
  • Chloro-Aniline Derivatives

    • Schiff bases from chlorine substituted anilines and salicylaldehyde.[1][3][5][6] ResearchGate. (2025). Provides specific spectral data comparisons for chloro-substituted Schiff bases.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-tert-butylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-5-tert-butylaniline in Medicinal Chemistry

This compound is a valuable and strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-donating amino group, a bulky tert-butyl group, and a reactive chloro substituent—provides a versatile scaffold for the construction of a diverse array of derivatives. The tert-butyl group can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates, while the aniline moiety offers a key vector for further functionalization. The chloro atom at the 2-position is the primary site for nucleophilic substitution, enabling the introduction of a wide range of functionalities to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the key nucleophilic substitution reactions of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Understanding the Reactivity of this compound

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric factors. The amino group is a powerful electron-donating group, which generally deactivates the aromatic ring towards traditional SNAr by increasing electron density. However, modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, have revolutionized the accessibility of these transformations. These catalytic cycles overcome the inherent low reactivity of electron-rich aryl chlorides.

The bulky tert-butyl group, while offering desirable pharmacokinetic properties, introduces significant steric hindrance around the reactive center. This steric bulk can influence the choice of catalyst, ligand, and reaction conditions necessary to achieve efficient coupling. The selection of appropriate ligands that are both bulky and electron-rich is often crucial to promote the desired oxidative addition and reductive elimination steps in the catalytic cycle.

Key Nucleophilic Substitution Reactions and Protocols

The following sections detail the protocols for three major classes of nucleophilic substitution reactions of this compound: N-arylation, O-arylation, and S-arylation. These reactions are fundamental for the synthesis of a wide range of derivatives with potential biological activity.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. For an electron-rich and sterically hindered substrate like this compound, the choice of a highly active catalyst system is paramount.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is often employed. The bulky ligand facilitates the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the sterically hindered aryl chloride.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the transmetalation step.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of N-Aryl-5-tert-butyl-2-aminobenzene Derivatives

Materials:

  • This compound

  • Aryl amine (nucleophile)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

Nucleophile (Aryl Amine)ProductTypical Yield
AnilineN-Phenyl-5-tert-butylbenzene-1,2-diamine75-85%
4-MethoxyanilineN-(4-Methoxyphenyl)-5-tert-butylbenzene-1,2-diamine80-90%
Morpholine4-(2-Amino-4-tert-butylphenyl)morpholine85-95%

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Ar-Cl 2-Chloro-5-tert- butylaniline OxAdd Oxidative Addition Ar-Cl->OxAdd R2NH Amine Nucleophile LigandExch Ligand Exchange R2NH->LigandExch Base Base (e.g., NaOtBu) Base->LigandExch Pd(0)L Active Pd(0) Catalyst Pd(0)L->OxAdd Complex1 Ar-Pd(II)(L)-Cl OxAdd->Complex1 Complex1->LigandExch Complex2 Ar-Pd(II)(L)-NR2 LigandExch->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Catalyst Regeneration Product N-Aryl Product RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

O-Arylation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. While traditional Ullmann conditions often require harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), is a common catalyst. The addition of a ligand, like 1,10-phenanthroline, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the coupling process.

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the phenol nucleophile.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 5-tert-Butyl-2-(aryloxy)aniline Derivatives

Materials:

  • This compound

  • Phenol or substituted phenol (nucleophile)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.5 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).

  • Add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Flush the flask with nitrogen or argon.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Ullmann Condensation Reactions

Nucleophile (Phenol)ProductTypical Yield
Phenol2-Phenoxy-5-tert-butylaniline60-75%
4-Cresol5-tert-Butyl-2-(p-tolyloxy)aniline65-80%
4-Methoxyphenol5-tert-Butyl-2-(4-methoxyphenoxy)aniline70-85%
S-Arylation for the Synthesis of Diaryl Thioethers

The formation of a carbon-sulfur bond can be achieved through palladium-catalyzed thiolation, a reaction analogous to the Buchwald-Hartwig amination. This method provides a reliable route to diaryl thioethers, which are important structural motifs in various biologically active molecules.

Causality of Experimental Choices:

  • Catalyst System: Similar to N-arylation, a palladium(0) source and a bulky phosphine ligand are effective. A catalyst system comprising Pd(OAc)₂ and a ferrocene-based ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has been shown to be efficient for the coupling of aryl chlorides with thiols.[1]

  • Base: A strong base is required to deprotonate the thiol to the more nucleophilic thiolate. Potassium tert-butoxide (KOtBu) is a suitable choice.

  • Solvent: Anhydrous and deoxygenated solvents like toluene or 1,4-dioxane are essential to maintain catalyst activity.

Experimental Protocol: Synthesis of 5-tert-Butyl-2-(arylthio)aniline Derivatives

Materials:

  • This compound

  • Aryl thiol (nucleophile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and DiPPF (0.06 mmol, 6 mol%).

  • Evacuate and backfill with nitrogen or argon.

  • Add anhydrous 1,4-dioxane (3 mL) and stir for 5 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol), the aryl thiol (1.2 mmol), and potassium tert-butoxide (1.5 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation: Representative Palladium-Catalyzed Thiolation Reactions

Nucleophile (Aryl Thiol)ProductTypical Yield
Thiophenol5-tert-Butyl-2-(phenylthio)aniline70-80%
4-Methylthiophenol5-tert-Butyl-2-(p-tolylthio)aniline75-85%
4-Methoxythiophenol5-tert-Butyl-2-((4-methoxyphenyl)thio)aniline78-88%

Mandatory Visualization: General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - this compound - Nucleophile - Base B 2. Add Catalyst System: - Pd or Cu Precatalyst - Ligand A->B C 3. Inert Atmosphere: Evacuate & backfill with N2/Ar B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to Specified Temperature D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion and Future Perspectives

The nucleophilic substitution reactions of this compound derivatives are indispensable tools in modern drug discovery and development. The methodologies outlined in this guide, particularly the palladium-catalyzed Buchwald-Hartwig amination and thiolation, and the copper-catalyzed Ullmann condensation, provide robust and versatile pathways to a vast chemical space. The careful selection of catalysts, ligands, bases, and reaction conditions is critical for achieving high yields and purity, especially given the electronic and steric properties of the substrate. As the field of catalysis continues to evolve, the development of even more active and selective catalysts will undoubtedly further expand the synthetic utility of this compound and its derivatives, enabling the creation of novel therapeutic agents.

References

  • Buchwald-Hartwig Amination. For a comprehensive review, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ullmann Condensation. For a review on modern Ullmann-type reactions, see: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Palladium-Catalyzed C-S Coupling. For a general and efficient method, see: Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 60(34), 7397-7403. [Link]

  • Ligand Development for Cross-Coupling. For the development of bulky biarylphosphine ligands, see: Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Applications in Medicinal Chemistry. For an example of the importance of aniline derivatives in drug discovery, see: Dodds, A. C., Puddu, S., & Sutherland, A. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry, 20(30), 5970-5975. [Link]

  • Palladium-Catalyzed Thiolation of Aryl Chlorides. A versatile method using a ferrocene-based ligand is described in: Murata, M., & Buchwald, S. L. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 60(34), 7397-7403. [Link]

Sources

Troubleshooting & Optimization

purification methods for 2-Chloro-5-tert-butylaniline recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: System Operational

Subject: Advanced Purification Protocols (Recrystallization & Chemical Isolation) Target Compound: 2-Chloro-5-tert-butylaniline (CAS: 22687-37-2 / 918445-56-4) Chemical Class: Halogenated Alkyl-Aniline

Module 1: Pre-Purification Diagnostics

User Query: "I am attempting to recrystallize this compound, but I am unsure if I should proceed with solvent recrystallization or vacuum distillation. How do I decide?"

Technical Response: The decision relies heavily on the physical state of your crude material and the melting point (MP) of the pure compound. This compound is a low-melting solid (often reported in the range of 50–60°C, though isomeric variations exist).

  • If Crude is Liquid: Do not attempt direct recrystallization. The presence of impurities (isomers, oxidation products) acts as a melting point depressant, keeping the material liquid at room temperature.

    • Action: Perform High-Vacuum Distillation first to remove heavy tars, or proceed to Module 3 (Acid-Base Extraction) .

  • If Crude is Solid/Semi-Solid: Proceed with Recrystallization .[1]

Decision Matrix: Purification Route

PurificationLogic Start Crude Material Analysis CheckState Physical State at 25°C? Start->CheckState Liquid Oily / Liquid CheckState->Liquid Solid Solid / Crystalline CheckState->Solid Distill High-Vacuum Distillation (Remove Tars) Liquid->Distill High Purity Req. SaltGen Acid-Base Chemical Purification (See Module 3) Liquid->SaltGen Standard Purity Recryst Solvent Recrystallization (See Module 2) Solid->Recryst Distill->Recryst If Solidifies

Figure 1: Decision logic for selecting the appropriate purification methodology based on the physical state of the crude intermediate.

Module 2: Recrystallization Protocols

User Query: "Which solvent system is optimal? I tried Ethanol/Water, but the product 'oiled out' instead of crystallizing."

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this compound. The tert-butyl group makes the molecule highly lipophilic, while the amine provides some polarity. When the water concentration in an Ethanol/Water mix is too high, the hydrophobic product separates as an oil droplet before it can organize into a crystal lattice.

Recommended Solvent Systems
SystemComposition (v/v)ApplicabilityRisk Profile
Hexane / Ethyl Acetate 95:5 to 90:10 Primary Recommendation. Excellent for removing non-polar impurities.Low risk of oiling out. Requires slow cooling.
Ethanol / Water 80:20 Secondary. Good for removing inorganic salts.High Risk. If water >25%, product will oil out.
Methanol (Cold) 100% Polishing. Dissolve hot, freeze to -20°C.Yield loss can be high if not cooled sufficiently.
Step-by-Step Protocol: The "Seeded Slow-Cool" Method
  • Dissolution: Place crude solid in a flask. Add Hexane (approx. 5 mL per gram). Heat to reflux (69°C).

  • Titration: If solid remains, add Ethyl Acetate dropwise through the condenser until the solution is just clear.

  • Filtration (Crucial): While hot, filter through a glass frit or a heated funnel to remove insoluble particulates.

  • Seeding: Allow the filtrate to cool to ~45°C. Add a single "seed crystal" of pure product (if available) or scratch the glass wall with a rod.

  • Crystallization:

    • Let stand at Room Temperature (RT) for 2 hours.

    • Move to 4°C (fridge) for 4 hours.

    • Do not plunge directly into ice; this causes oiling.

  • Isolation: Filter the white/off-white needles. Wash with cold Hexane .

Module 3: Chemical Purification (The "Salt Trick")

User Query: "My product is dark brown and smells of isomers. Recrystallization isn't cleaning it up. What can I do?"

Technical Response: Anilines are prone to oxidation (browning) and isomer contamination. Recrystallization separates based on solubility, but Chemical Purification separates based on basicity. Converting the aniline to its Hydrochloride (HCl) salt allows you to wash away non-basic impurities (tars, neutral side products) with organic solvents.

The Acid-Base Extraction Workflow

SaltPurification Crude Crude Aniline (Dark Oil/Solid) AcidStep Add 2M HCl (aq) Crude->AcidStep Protonation WashStep Wash with Ether/DCM (Discard Organic Layer) AcidStep->WashStep Aniline stays in Water BaseStep Basify Aqueous Layer (NaOH to pH 10) WashStep->BaseStep Remove Impurities Extract Extract into DCM & Evaporate BaseStep->Extract Deprotonation Pure Purified Aniline Extract->Pure

Figure 2: Chemical purification workflow utilizing the basicity of the amine to isolate it from non-basic contaminants.

Protocol:

  • Dissolve crude material in Diethyl Ether or DCM .

  • Extract with 2M HCl (3x). The product moves to the aqueous layer (as the hydrochloride salt); impurities stay in the organic layer.

  • Discard the organic layer (this contains the dark tars).

  • Neutralize the aqueous layer with 2M NaOH until pH > 10. The product will precipitate or oil out as the freebase.

  • Extract the milky aqueous mixture with DCM .

  • Dry over

    
     and evaporate. The resulting solid is usually 98%+ pure and ready for a final recrystallization.
    

Module 4: Troubleshooting & FAQs

Q: The solution turned black when I heated it. A: Anilines oxidize rapidly in air when heated.

  • Fix: Always recrystallize under an inert atmosphere (

    
     or Argon). Add a pinch of Activated Charcoal  during the hot dissolution step and filter it out before cooling.
    

Q: I have "Oiling Out" (Liquid-Liquid Phase Separation). A: This occurs when the temperature drops below the phase separation limit before it drops below the crystallization limit.

  • Immediate Fix: Reheat the mixture until clear. Add more of the better solvent (e.g., more Ethanol or more Ethyl Acetate) to increase solubility. Let it cool much slower. Vigorously stir the cooling mixture to prevent large oil droplets from coalescing.

Q: What is the expected Melting Point? A: While literature varies by isomer, pure this compound typically melts between 50–60°C . If your sample melts <45°C, it still contains significant solvent or isomeric impurities.

References

  • PubChem. 2-tert-butyl-5-chloroaniline (Compound Summary).[2] National Library of Medicine. Available at: [Link][2]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid-Base extraction of amines).
  • Google Patents.Process for the preparation of substituted anilines (General Chloro-aniline purification).

Disclaimer: This guide is for research purposes only. This compound is toxic and potentially harmful to the environment.[2] Always consult the Safety Data Sheet (SDS) and utilize proper PPE (gloves, fume hood) when handling.

Sources

Technical Support Center: Troubleshooting Solubility of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low solubility of 2-Chloro-5-tert-butylaniline in methanol. Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3] Content Type: Technical Support Guide & FAQ.

Core Diagnostic & Strategy

The Core Issue: The difficulty in dissolving This compound (CAS 25414-78-2 / 918445-56-4) in methanol arises from a fundamental mismatch in polarity.[1][2][3] This molecule possesses a highly lipophilic tert-butyl group and a chloro-substituted aromatic ring, resulting in a calculated LogP of approximately 3.5 [1].[1][2][3] While the amine group provides a handle for hydrogen bonding, the bulky hydrophobic domain dominates the solvation thermodynamics, making pure methanol (a polar protic solvent) a thermodynamically unfavorable environment for high-concentration dissolution.[1][2]

Immediate Action: Do not simply add more methanol. This often leads to "oiling out" or precipitation upon cooling.[1][2][3] Instead, adopt a Co-solvent Strategy or modify the Ionization State (pH) as detailed below.

Diagnostic Flowchart

Use this decision tree to select the correct solubilization protocol for your specific application (e.g., reaction solvent vs. analytical standard).

SolubilityTroubleshooting Start Start: Solubility Issue This compound CheckForm 1. Check Material Form Start->CheckForm IsSalt Is it the HCl Salt? CheckForm->IsSalt SaltYes Yes (HCl Salt) IsSalt->SaltYes Solid Powder SaltNo No (Free Base) IsSalt->SaltNo Oil / Waxy Solid SaltProtocol Protocol A: Dissolve in MeOH + 1% Formic Acid or Warm Water/MeOH (50:50) SaltYes->SaltProtocol TargetConc Target Concentration? SaltNo->TargetConc LowConc Analytical (<1 mg/mL) TargetConc->LowConc HighConc Reaction/Stock (>10 mg/mL) TargetConc->HighConc ProtocolB Protocol B: Use Acetonitrile (MeCN) instead of Methanol LowConc->ProtocolB ProtocolC Protocol C (Co-Solvent): Dissolve in DCM or MTBE first, then dilute with Methanol HighConc->ProtocolC

Figure 1: Decision matrix for solubilizing lipophilic aniline derivatives based on chemical form and application.

Technical Troubleshooting Protocols

Protocol A: The "Like Dissolves Like" Co-Solvent Method

Best For: Synthetic reactions, stock solution preparation (>10 mg/mL).[1][2] Mechanism: The tert-butyl group requires a non-polar environment to disrupt crystal lattice energy (if solid) or solvate the lipophilic tail.[1][2] Methanol alone forms a tight hydrogen-bond network that excludes the hydrophobic bulk of the molecule.[1][2][3]

Steps:

  • Weigh the target amount of this compound into a vial.[1][2][3]

  • Add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) equal to 10-20% of the final desired volume.[1][2][3]

    • Why: These solvents have low polarity indices and interact favorably with the aromatic/tert-butyl domains.[1][2][3]

  • Vortex or sonicate for 30 seconds. The compound should dissolve rapidly into a clear solution.[1][2][3]

  • Slowly add Methanol to reach the final volume while swirling.

    • Observation: If cloudiness (turbidity) appears, stop.[1][2][3] You have reached the "dielectric limit."[1][2][3] Add small aliquots of DCM until clear.[1][2][3]

Protocol B: Acidification for Analytical Standards

Best For: HPLC/LC-MS sample preparation.[1][2][3] Mechanism: Converting the free base aniline to its protonated ammonium form (


) drastically increases polarity, making it highly soluble in methanol/water mixtures.[1][2][3]

Steps:

  • Prepare a diluent of Methanol containing 0.1% Formic Acid or Acetic Acid .[1][2][3]

  • Add the solvent to the this compound.[1][2][3]

  • Sonicate for 5 minutes. The acid protonates the amine (pKa ~3-4 for chloroanilines), rendering it ionic and soluble.[1][2][3]

Comparison of Solvent Effectiveness:

Solvent SystemSolubility PredictionSuitabilityNotes
Pure Methanol Low / SlowPoorKinetic barrier due to lipophilicity.[1][2][3]
Pure Acetonitrile Moderate/HighGoodAprotic nature breaks lattice better than MeOH.[1][2][3]
DCM / Chloroform Very HighExcellent"Like dissolves like" (non-polar interactions).[1][2][3]
Hexane / Heptane ModerateVariableGood for free base, poor for salts.[1][2][3]
MeOH + 0.1% Acid HighAnalyticalForms soluble salt species in situ.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: I bought the compound as a solid, but it turned into an oil in methanol. What happened? A: This is a phenomenon known as "oiling out."[1][2][3] this compound is a low-melting solid (or viscous liquid depending on purity and isomer).[1][2][3] When placed in a poor solvent (like cold methanol), the compound may liquefy rather than dissolve because the solvent lowers the melting point of the solid phase without actually solvating it.[1][2]

  • Fix: Warm the solution to 40°C to encourage dissolution, or switch to Protocol C (DCM co-solvent).

Q2: Can I use DMSO instead of Methanol? A: Yes. DMSO (Dimethyl sulfoxide) is a "universal solvent" for this class of compounds due to its high polarizability and ability to solvate both the aromatic ring and the amine [2].[1][2]

  • Warning: DMSO is difficult to remove later.[1][2][3] Use only if high boiling point is acceptable.

Q3: Is my compound the Free Base or the HCl Salt? A:

  • Free Base: Likely a brown/reddish oil or waxy solid.[1][2][3] Insoluble in water, soluble in DCM.[1][2][3]

  • HCl Salt: White to off-white crystalline powder.[1][2][3] Soluble in water (warm), sparingly soluble in DCM, soluble in Methanol (but may require heat).[1][2]

  • Test: Add a small amount to water.[1][2][3][4] If it floats/oils out, it is the Free Base.[1][2][3] If it dissolves (or sinks and slowly dissolves), it is likely the Salt.[1][2]

Q4: Why does the solution turn brown over time? A: Anilines are electron-rich and prone to oxidation, forming azo-compounds or quinones, which are often highly colored and insoluble [3].[1][2][3]

  • Prevention: Store solutions in amber vials under nitrogen/argon. Freshly prepare stock solutions.

References

  • PubChem. 2-tert-Butyl-5-chloroaniline (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] Accessed Feb 2026.[1][2][3] [Link][1][2]

Sources

preventing oxidation and degradation of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-5-tert-butylaniline (CAS 918445-56-4) . This guide is structured to address the specific stability challenges associated with halogenated, alkyl-substituted anilines.

CAS: 918445-56-4 | Formula: C₁₀H₁₄ClN | MW: 183.68 g/mol [1]

Core Stability Directive

The Problem: Like many electron-rich aromatic amines, this compound is highly susceptible to oxidative degradation. The amino group (-NH₂) possesses a lone pair of electrons that can easily initiate radical formation upon exposure to atmospheric oxygen. While the tert-butyl group at position 5 provides some steric bulk, it also acts as an electron-donating group (via hyperconjugation/induction), effectively increasing the electron density of the ring and making the amine more prone to oxidation than unsubstituted aniline.

The Consequence: Oxidation leads to the formation of colored impurities (azo compounds, nitroso species, and polymerized "aniline blacks") which can act as radical scavengers in downstream catalysis or false positives in biological assays.

Storage & Handling Protocols (First Line of Defense)

Frequently Asked Questions: Storage

Q: I just received a shipment. How should I store the compound long-term? A: Immediate isolation from oxygen and light is critical.

  • Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which "blankets" the solid/liquid more effectively).

  • Temperature: Refrigeration (2–8°C) is mandatory. For storage exceeding 3 months, store at -20°C.

  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or store the vial inside a secondary jar with desiccant.

Q: The compound arrived as a dark brown oil/solid. Is it ruined? A: Not necessarily. Anilines darken rapidly on the surface due to trace oxidation. If the bulk material is still light yellow or off-white, the degradation may be superficial (<1%). Perform an LC-MS or H-NMR check. If purity is <95%, proceed to the Purification & Restoration module below.

Visualizing the Storage Workflow

The following decision tree outlines the optimal storage strategy based on usage frequency.

StorageProtocol Start Received this compound Usage Expected Usage Timeframe? Start->Usage ShortTerm Immediate (< 1 Week) Usage->ShortTerm Daily Use MidTerm Active Project (1-3 Months) Usage->MidTerm Weekly Use LongTerm Archive (> 3 Months) Usage->LongTerm Rare Use ActionShort Store at 4°C Amber Vial Tightly Capped ShortTerm->ActionShort ActionMid Store at 4°C Purge Headspace with Argon Parafilm Seal MidTerm->ActionMid ActionLong Store at -20°C Glovebox Packaging Preferred Secondary Container + Desiccant LongTerm->ActionLong

Figure 1: Decision matrix for optimizing storage conditions based on experimental frequency.

Troubleshooting & Diagnostics

Q: How do I distinguish between "usable" and "degraded" material? Use this diagnostic table to assess the quality of your reagent.

IndicatorObservationStatusRecommended Action
Visual Color Off-white / Pale YellowGood Proceed with experiment.
Amber / Light BrownUsable Usable for robust reactions; purify for sensitive catalysis.
Dark Brown / BlackDegraded STOP. Purification required.
H-NMR Sharp peaks, clear integrationGood Proceed.
Small extra aromatic peaksOxidized If impurities <5%, use Acid-Base extraction.
Solubility Fully soluble in DCM/EtOAcGood Proceed.
Turbid / Black particulatesPolymerized Filtration required before purification.

Purification & Restoration Protocols

If your this compound has degraded, use one of the following methods to restore it. Method A is preferred for bulk restoration, while Method B is a quick cleanup for small batches.

Method A: Acid-Base "Back-Extraction" (The Gold Standard)

This method relies on the basicity of the aniline. Oxidation products (azo/nitro compounds) are typically neutral and will not protonate, allowing you to wash them away.

  • Dissolution: Dissolve the degraded aniline in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

  • Protonation: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The aniline becomes the water-soluble anilinium salt (

      
      ). Neutral impurities remain in the organic layer.
      
  • Wash: Discard the organic layer (which contains the brown oxidation byproducts).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.

    • Observation: The solution will become cloudy as the free base aniline precipitates/oils out.

  • Re-extraction: Extract the aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method B: Vacuum Distillation with Zinc Dust

For heavily degraded or liquid samples, distillation is the most effective purification method.

  • Setup: Short-path distillation apparatus connected to a high-vacuum line (< 1 mmHg).

  • Additive: Add a small spatula tip of Zinc Dust to the boiling flask.

    • Mechanism:[2] Zinc acts as a reducing agent in situ, preventing further oxidation during the heating process and potentially reducing trace N-oxides back to the parent amine [1].

  • Procedure: Heat gently. Discard the first few drops (forerun) and collect the clear, colorless fraction.

Experimental Reaction Setup (Prevention in Synthesis)

Q: My reaction turns black immediately upon adding the aniline. Why? A: This often indicates the presence of dissolved oxygen in your solvent or the presence of high-valent metal catalysts that are oxidizing the amine.

Protocol: Oxygen-Free Addition

  • Degas Solvents: Sparge all reaction solvents with Argon for at least 15 minutes prior to use.

  • Order of Addition: Do not add the aniline to a stirring solution of oxidant/catalyst open to air. Instead, dissolve the aniline in a degassed solvent and add it via syringe to the reaction vessel under positive Argon pressure.

  • Scavengers: For extremely sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), consider adding a mild reducing agent like sodium ascorbate if compatible with your catalytic cycle.

Pathway of Degradation

Understanding how the molecule breaks down helps in preventing it.

DegradationPathway Aniline This compound (Colorless) Radical Anilino Radical (Reactive Intermediate) Aniline->Radical O2 / Light Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Polymer Aniline Black (Insoluble Polymer) Dimer->Polymer Further Oxidation

Figure 2: Simplified oxidative degradation pathway of substituted anilines.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Note: Standard reference for the purification of aromatic amines via distillation with zinc dust.

  • Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents . Merck KGaA. Technical Bulletins: AL-134. Provides authoritative protocols for inert atmosphere handling.

  • PubChem Compound Summary: 5-tert-butyl-2-chloroaniline . National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 520199.

Sources

Technical Support Center: Purification of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Chloro-5-tert-butylaniline. The focus is on the removal of common isomeric impurities that can arise during synthesis, ensuring the high purity required for downstream applications.

I. Understanding the Challenge: The Origin of Isomeric Impurities

The presence of isomeric impurities in this compound is primarily a consequence of its synthesis. The two most common synthetic routes involve electrophilic substitution on a substituted benzene ring:

  • Chlorination of 4-tert-butylaniline: In this route, the starting material is 4-tert-butylaniline. The amino group (-NH₂) is a strong activating, ortho-, para-directing group, while the tert-butyl group is a weaker activating, ortho-, para-directing group. The chlorination will primarily occur at the positions ortho to the amino group.

  • Friedel-Crafts tert-butylation of 2-chloroaniline: Here, 2-chloroaniline is the starting material. The amino group is ortho-, para-directing, while the chloro group is a deactivating, ortho-, para-directing group. The tert-butylation will be directed by both groups.

Due to the directing effects of the substituents, a mixture of positional isomers is often unavoidable. The primary isomeric impurities of concern are:

  • 3-Chloro-4-tert-butylaniline

  • 4-Chloro-3-tert-butylaniline

  • 2-Chloro-3-tert-butylaniline

The separation of these isomers can be challenging due to their similar physicochemical properties.

II. Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: My initial recrystallization failed to remove a persistent impurity, as confirmed by HPLC. What should I do?

Answer:

This is a common issue when the impurity has very similar solubility to the desired product in the chosen solvent. Here’s a systematic approach to troubleshoot this:

1. Confirm the Impurity's Identity: If possible, use LC-MS or GC-MS to identify the mass of the persistent impurity. This will help in understanding if it's an isomer and guide the selection of an appropriate purification strategy.

2. Re-evaluate Your Solvent System:

  • Single-Solvent Recrystallization: If you used a single solvent, it's time to screen for others. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Create a solubility profile for your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, methanol).
  • Two-Solvent Recrystallization: This technique is often more effective for separating compounds with similar polarities.
  • Principle: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
  • Recommended Solvent Pairs:
  • Toluene/Hexane
  • Ethyl Acetate/Hexane
  • Isopropanol/Water

3. Consider a Chemical Derivatization Approach:

  • Principle: Temporarily and reversibly modify the functional groups of the aniline and its impurities to alter their physical properties, making separation easier. The amino group is a prime target for derivatization.
  • Example Protocol (Boc Protection):
  • Dissolve the crude this compound in a suitable solvent like tetrahydrofuran (THF).
  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
  • The resulting Boc-protected anilines will have different polarities and may be more amenable to separation by chromatography or recrystallization.
  • After separation, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1]

Question 2: I'm observing poor separation between my desired product and an isomer using reverse-phase HPLC. How can I improve the resolution?

Answer:

Optimizing your HPLC method is key. Here are several parameters you can adjust:

1. Modify the Mobile Phase:

  • Solvent Composition: Fine-tune the ratio of your organic solvent (typically acetonitrile or methanol) and aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention time and improve resolution.
  • pH of the Aqueous Phase: The ionization state of the aniline amino group can significantly affect retention. Adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate) can alter the polarity of the analytes and improve separation. Experiment with a pH range of 3-7.
  • Additives: Introducing an ion-pairing agent to the mobile phase can sometimes enhance the resolution of basic compounds like anilines.

2. Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different column chemistry.

  • Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and your aromatic analytes can provide a different selectivity compared to a standard C18 column.
  • Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for positional isomers and halogenated compounds due to multiple interaction mechanisms including dipole-dipole and pi-pi interactions.

3. Adjust Instrumental Parameters:

  • Column Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure.
  • Flow Rate: Reducing the flow rate can lead to better separation efficiency.

Question 3: My purified this compound appears as a colored oil, but I expect a solid. What could be the cause?

Answer:

This issue can arise from several factors:

  • Residual Solvent: Even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Presence of Minor Impurities: Trace amounts of other isomers or byproducts can act as a "eutectic mixture," lowering the melting point and preventing solidification. In this case, a more rigorous purification step, such as column chromatography, may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous solid or a low-melting polymorph. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?

A1: The most likely isomeric impurities are 3-Chloro-4-tert-butylaniline, 4-Chloro-3-tert-butylaniline, and 2-Chloro-3-tert-butylaniline. The exact distribution will depend on your synthetic route and reaction conditions.

Q2: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?

A2: Yes, GC is an excellent technique for analyzing the purity of volatile and thermally stable compounds like chloro-tert-butylanilines. A GC-MS system is particularly powerful as it can help in identifying the isomeric impurities by their mass spectra, although isomers will have the same molecular weight. Differentiation may require careful analysis of fragmentation patterns or derivatization. For challenging separations of isomers, derivatization with agents like tosyl chloride can improve chromatographic resolution and provide more distinct mass spectra.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: A good starting point is to test the solubility of a small amount of your crude material in a range of solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Ethanol, isopropanol, and hexane/ethyl acetate mixtures are often good starting points for substituted anilines.[2]

Q4: Are there any safety precautions I should be aware of when working with this compound and its isomers?

A4: Yes. Substituted anilines are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

IV. Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol provides a general guideline for purifying this compound using a two-solvent system.

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble (e.g., toluene, ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexane, heptane).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[3]

Protocol 2: Preparative HPLC Separation

This is a starting point for developing a preparative HPLC method. Optimization will be required based on your specific impurity profile and available equipment.

  • Column: A C18 or Phenyl-Hexyl stationary phase is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol in water. A shallow gradient is often effective for isomer separation.

  • Additive: 0.1% formic acid or acetic acid in the mobile phase can improve peak shape.

  • Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the crude material in a small amount of the initial mobile phase.

    • Perform analytical scale injections to optimize the separation.

    • Once a satisfactory separation is achieved, scale up to a preparative column, adjusting the load and flow rate accordingly.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing the Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound (with isomeric impurities) Recrystallization Recrystallization (Single or Two-Solvent) Crude->Recrystallization Initial Attempt HPLC HPLC Analysis Recrystallization->HPLC Check Purity Chromatography Column Chromatography (e.g., Prep HPLC) GCMS GC-MS Analysis Chromatography->GCMS Check Purity HPLC->Chromatography Impurity Remains Pure Pure this compound (>99%) HPLC->Pure Purity OK GCMS->Pure Purity OK

Caption: A decision-making workflow for the purification of this compound.

VI. Data Summary

The following table summarizes the key properties of this compound and a common isomeric impurity. This data is essential for developing effective purification strategies.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Product This compound918445-56-4C₁₀H₁₄ClN183.68
Isomeric Impurity 4-Chloro-3-tert-butylaniline52756-36-2C₁₀H₁₄ClN183.68

VII. References

Sources

optimizing reaction temperature for 2-Chloro-5-tert-butylaniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers working with 2-Chloro-5-tert-butylaniline (CAS: 22703-53-3) .[1] This substrate presents a classic "push-pull" conflict in optimization: the ortho-chloro group sterically and electronically deactivates the amine (requiring higher energy), yet that same C-Cl bond is labile under palladium catalysis (requiring lower energy to prevent side reactions).[1]

Current Status: Operational Subject: Temperature & Condition Optimization for Coupling Reactions Target Substrate: this compound[1]

Part 1: The Diagnostic Hub (Troubleshooting)

This section addresses the most common failure modes reported by users reacting this specific aniline.

Q1: I am attempting a Buchwald-Hartwig coupling, but I see significant dehalogenation (loss of the ortho-Cl). Why?

Diagnosis: Thermal Overdrive & Catalyst Mismatch. Root Cause: The C-Cl bond in your substrate is susceptible to oxidative addition by Palladium(0), especially above 80°C. If you are trying to couple the amine (


) to another aryl halide (e.g., Ar-Br), your catalyst is likely activating the ortho-Cl of your starting material instead of (or in addition to) the intended electrophile.[1]
The Fix: 
  • Lower Temperature: Cap your reaction at 65–75°C .

  • Switch Ligand: Move to a bulky, electron-rich ligand like BrettPhos or tBuXPhos . These ligands facilitate the reductive elimination of the bulky amine but are sterically bulky enough to slow down the oxidative addition into the hindered ortho-Cl bond of your substrate.

  • Pre-catalyst: Use a precatalyst (e.g., Pd(dba)2 or G3-Palladacycles) to avoid the initial high-heat activation step required by some Pd(II) sources.[1]

Q2: My amide coupling (using EDC/HOBt) is stalled at <20% conversion even after 24h. Should I increase the temperature?

Diagnosis: Nucleophilic Deactivation. Root Cause: The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen. Furthermore, it creates a "steric fence."[1] Standard coupling reagents (EDC/HATU) at room temperature are often insufficient.[1] The Fix:

  • Do NOT just boil it: Heating EDC reactions >50°C often leads to rearrangement of the activated ester (O-acylisourea) to an unreactive N-acylurea.

  • Method Switch: Switch to Acid Chloride or Acyl Fluoride activation.

  • Protocol: Generate the acid chloride (using SOCl2) or acyl fluoride (using TFFH).[1] React with the aniline in DCE (Dichloroethane) at 60–80°C . The higher thermal stability of the acid chloride allows you to use the heat required to overcome the electronic deactivation.

Q3: I see an unknown impurity at RRT 1.2 during urea synthesis (reaction with isocyanate).

Diagnosis: Thermal Dimerization/Biuret Formation. Root Cause: If heating >80°C in the presence of excess isocyanate, the formed urea product can attack a second equivalent of isocyanate, forming a biuret impurity. The Fix:

  • Stoichiometry: Strictly control isocyanate equivalents (1.05 eq).

  • Temperature: Run the addition at 0°C to RT . Only heat to 50°C after confirming the isocyanate is consumed if the reaction is sluggish.

Part 2: Optimization Protocols

Workflow A: Palladium-Catalyzed C-N Coupling

Objective: Coupling the


 to an Aryl Bromide while preserving the ortho-Cl.

The "Safe Zone" Protocol:

ParameterRecommendationRationale
Temperature 60°C – 80°C Above 80°C risks C-Cl activation.[1] Below 60°C is too slow for the bulky t-butyl group.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol promotes higher turnover numbers (TON) for anilines.[1]
Base K3PO4 (finely ground)Weaker base than NaOtBu; prevents base-mediated decomposition of the halide.
Catalyst BrettPhos Pd G3 Specifically designed for primary amines; high selectivity for Br over Cl.

Step-by-Step:

  • Charge reaction vessel with Aryl Bromide (1.0 eq), this compound (1.2 eq), and K3PO4 (2.0 eq).

  • Add BrettPhos Pd G3 (1–2 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Dioxane or t-Amyl alcohol (0.2 M concentration).

  • Critical Step: Heat to 60°C and monitor by HPLC at 1 hour.

  • Decision Gate: If conversion <10%, ramp to 80°C .[1] Do not exceed 85°C.

Workflow B: Amide Coupling (Difficult Substrate)

Objective: Acylation of the deactivated aniline.

The "High-Energy" Protocol:

ParameterRecommendationRationale
Temperature 80°C (Reflux) Required to overcome the ortho-Cl electron withdrawal.[1]
Solvent DCE (1,2-Dichloroethane) Higher boiling point than DCM; better solubility than Toluene for polar intermediates.[1]
Reagent Acid Chloride (generated in situ)Activated esters (HATU/EDC) are too sterically sensitive.[1]
Base Pyridine or 2,6-Lutidine Pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate).[1]

Step-by-Step:

  • Convert carboxylic acid to acid chloride (SOCl2 or Oxalyl Chloride/DMF cat). Remove excess reagent via vac.

  • Dissolve this compound in dry DCE.

  • Add Pyridine (3.0 eq).

  • Add Acid Chloride solution dropwise at RT.

  • Ramp: Heat reaction to 80°C (reflux) for 4–12 hours.

  • Note: The tert-butyl group is stable under these conditions.

Part 3: Mechanistic Visualization

Diagram 1: The Temperature Selectivity Landscape

This diagram illustrates the kinetic competition between the desired coupling and the unwanted side reactions based on temperature thresholds.

ReactionLandscape Start Reaction Mixture (2-Cl-5-tBu-Aniline + Ar-Br + Pd) LowTemp Temp < 50°C Start->LowTemp MidTemp Temp 60°C - 80°C (The Sweet Spot) Start->MidTemp HighTemp Temp > 90°C Start->HighTemp Stalled Stalled Cycle (Steric bulk prevents OA) LowTemp->Stalled Kinetic Barrier Product Productive Coupling (C-N Bond Formation) MidTemp->Product Optimal Kinetics SideRxn Side Reactions: 1. Dechlorination (C-Cl insertion) 2. Homocoupling HighTemp->SideRxn Thermodynamic Control

Caption: Figure 1. Thermal windows for Pd-catalyzed coupling. The 60-80°C range balances the activation energy required for the bulky amine against the stability of the C-Cl bond.

Diagram 2: Troubleshooting Logic Tree

A self-validating workflow for diagnosing low yields.

Troubleshooting Issue Low Yield Detected CheckSM Is SM (Aniline) consumed? Issue->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No CheckSM->NoConsumed CheckImpurity Check Impurity Profile YesConsumed->CheckImpurity CheckCat Check Catalyst/Temp NoConsumed->CheckCat Dechlor Dechlorinated Product? CheckImpurity->Dechlor Mass = M-34 Oligomer Oligomers/Black Tar? CheckImpurity->Oligomer Sol_Act Increase Temp Switch to Acid Chloride CheckCat->Sol_Act Sol_Temp Decrease Temp Switch to Pd-G3 Dechlor->Sol_Temp Sol_Conc Dilute Rxn Check O2 exclusion Oligomer->Sol_Conc

Caption: Figure 2.[1] Diagnostic logic for optimizing this compound reactions. Differentiates between kinetic stalling (No Consumed) and chemoselectivity failure (Yes Consumed).

Part 4: FAQ (Field Notes)

Q: Can I use microwave irradiation for these couplings? A: Proceed with caution. While microwaves accelerate rate, the "hot spots" can instantaneously exceed the 90°C threshold where the C-Cl bond becomes unstable. If you must use MW, use active cooling (PowerMAX setting) to keep the bulk temperature strictly below 80°C.[1]

Q: Does the tert-butyl group affect the choice of solvent? A: Yes. The tert-butyl group significantly increases lipophilicity. This aniline is highly soluble in non-polar solvents (Toluene, Hexanes) but may "oil out" in highly polar aqueous mixtures.[1] For biphasic Suzuki/Buchwald couplings, ensure vigorous stirring or use a phase transfer catalyst (e.g., TBAB) if using water/toluene mixtures.[1]

Q: I need to remove the Chlorine after the coupling. Can I do it in one pot? A: Yes. If your goal is the dechlorinated product eventually, you can perform the coupling at 80°C, then add ammonium formate or triethylsilane and ramp the temperature to 100°C. The same Pd catalyst used for the coupling can often catalyze the hydrodehalogenation.

References

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link[1]

  • BenchChem. (2024). Optimization of Buchwald-Hartwig amination conditions.Link[1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Effects.Link

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2] Organic & Biomolecular Chemistry.[2][3][4][5] Link

  • Chimia. (2014).[3][6] The Synthesis of Sterically Hindered Amides.[2][6][7]Link[1]

Sources

Validation & Comparative

Technical Comparison Guide: FT-IR Analysis of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FT-IR absorption characteristics of 2-Chloro-5-tert-butylaniline , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

This document is structured to serve as a direct comparative reference for analytical chemists and process engineers. It moves beyond simple peak listing to explain the structural causality of the spectrum and compares FT-IR (ATR) against its primary alternatives: Transmission IR (KBr) and Raman Spectroscopy.

Executive Summary & Compound Profile

This compound (CAS: 22709-08-6 / Related Isomer CAS: 918445-56-4) is a trisubstituted benzene derivative. Its structural integrity relies on the precise arrangement of three functional groups: a primary amine (-NH₂), a chloro group (-Cl), and a bulky tert-butyl group (-C(CH₃)₃).

Accurate vibrational spectroscopy is essential to verify:

  • Substitution Pattern: Confirming the 1,2,5-positioning (critical for downstream reactivity).

  • Purity: Detecting oxidation (nitro/nitroso formation) or hydrolysis (phenol formation).

Structural Logic for Spectral Analysis

The molecule possesses C₁ symmetry (nonsymmetric). The bulky tert-butyl group at position 5 exerts a strong +I (inductive) effect, while the Chlorine at position 2 exerts a -I (inductive) and +M (mesomeric) effect. This "push-pull" electronic environment shifts the standard Aniline N-H frequencies, creating a unique spectral fingerprint.

Predicted Characteristic FT-IR Absorption Peaks

Note: Values below are derived from standard correlation tables for 1-amino-2-chloro-5-alkyl benzenes. Exact wavenumbers may shift ±5-10 cm⁻¹ depending on sample state (solid vs. liquid) and resolution.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3480 – 3450MediumConfirm presence of -NH₂
Primary Amine (-NH₂) N-H Stretching (Symmetric)3390 – 3360MediumDoublet confirms primary amine
Aromatic Ring C-H Stretching3080 – 3020WeakStandard aromatic indicator
tert-Butyl Group C-H Stretching (Aliphatic)2965 – 2950Strong Key Identifier: Strong doublet/multiplet specific to t-butyl
C-H Stretching (Sym)2870 – 2860Medium
Aromatic Ring C=C Ring Stretching1620 – 1590StrongOften overlaps with N-H scissoring
Amine N-H Bending (Scissoring)1620 – 1610MediumBroadens the ring stretch peak
C-N Bond C-N Stretching (Aromatic)1280 – 1250StrongIndicates amine-ring conjugation
Chlorine C-Cl Stretching1080 – 1030Med/WeakHard to identify in IR; Raman preferred
Substitution Pattern C-H Out-of-Plane (OOP)890 – 860StrongDiagnostic for Isolated H (Position 6)
Substitution Pattern C-H Out-of-Plane (OOP)830 – 800StrongDiagnostic for 2 Adjacent H (Positions 3,4)
Spectral Logic Diagram

The following diagram illustrates the decision logic for assigning peaks to this specific structure.

SpectralLogic Compound This compound Region_High High Frequency (>3000 cm⁻¹) Compound->Region_High Region_Finger Fingerprint (<1500 cm⁻¹) Compound->Region_Finger NH2 N-H Stretch (Doublet: ~3480, 3390) Region_High->NH2 Primary Amine tBu t-Butyl C-H (Strong: 2960) Region_High->tBu Aliphatic Chain OOP OOP Bending (Subst. Pattern) Region_Finger->OOP Regiochemistry Pattern1 Isolated H (Pos 6) ~880 cm⁻¹ OOP->Pattern1 Pattern2 Adj H (Pos 3,4) ~820 cm⁻¹ OOP->Pattern2

Figure 1: Spectral assignment logic flow for validating the 1,2,5-substitution pattern.

Comparative Analysis: FT-IR (ATR) vs. Alternatives

In a drug development context, speed and data integrity are paramount. Below is an objective comparison of the primary vibrational spectroscopy techniques for this compound.

Method A: FT-IR with ATR (Attenuated Total Reflectance)
  • Status: Recommended Standard

  • Mechanism: Measures absorption via an evanescent wave through a crystal (Diamond/ZnSe).

  • Pros:

    • Zero Sample Prep: Can analyze the neat solid powder or liquid directly.

    • Speed: <1 minute per scan.

    • Reproducibility: Eliminates path length errors common in transmission.

  • Cons:

    • Peak Shifts: Peaks may shift slightly lower compared to transmission IR due to refractive index dispersion.

    • Contact Issues: Requires good contact pressure; poor contact yields noisy spectra.

Method B: FT-IR Transmission (KBr Pellet)
  • Status: Legacy / High-Resolution Alternative

  • Mechanism: Sample is ground with KBr salt and pressed into a transparent disc.

  • Pros:

    • High Sensitivity: Better for detecting trace impurities or weak overtones.

    • Standardization: Matches older spectral libraries perfectly.

  • Cons:

    • Moisture Interference: KBr is hygroscopic; water peaks (~3400 cm⁻¹) can obscure the critical Amine N-H stretch.

    • Destructive: Sample cannot be recovered easily.

    • Skill Dependent: Poor pellet quality leads to scattering (sloping baseline).

Method C: Raman Spectroscopy (785 nm or 1064 nm Laser)[1]
  • Status: Orthogonal / Complementary

  • Mechanism: Inelastic light scattering (polarizability change).

  • Pros:

    • C-Cl Specificity: The Carbon-Chlorine stretch (~600-800 cm⁻¹) is often very strong in Raman but weak in IR.

    • Glass Packaging: Can analyze directly through a glass vial.

  • Cons:

    • Fluorescence: Anilines are prone to fluorescence, which can swamp the Raman signal (requires 1064 nm laser to mitigate).

    • Weak N-H: Amine signals are often weak in Raman, making it harder to confirm the -NH₂ group compared to IR.

Summary Comparison Table
FeatureFT-IR (ATR)FT-IR (KBr Pellet)Raman (1064 nm)
Sample Prep None (Direct)High (Grinding/Pressing)None (Through Glass)
N-H Detection ExcellentGood (Risk of H₂O overlap)Weak
C-Cl Detection Weak/ObscuredWeakExcellent
Throughput High (30 samples/hr)Low (5 samples/hr)High (30 samples/hr)
Moisture Risk LowHighNone

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures a self-validating workflow for analyzing this compound.

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Procedure:

  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.

    • Validation Check: Ensure the background energy curve is smooth with no sharp contaminant peaks.

  • Sample Loading:

    • Place a small amount (approx. 5-10 mg) of This compound onto the center of the crystal.

    • Note: If the sample is a solid, ensure it covers the "sweet spot" (center 2mm).

  • Applying Pressure:

    • Lower the pressure arm/clamp.

    • Apply force until the live preview spectrum stabilizes.

    • Why: Good contact is critical for the evanescent wave to penetrate the sample.

  • Data Collection:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans (to average out noise).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Run Cleaning:

    • Wipe the crystal immediately. Anilines can oxidize and stain ZnSe crystals.

Workflow Visualization

Protocol Start Start Analysis Clean Clean Crystal (Isopropanol) Start->Clean Background Collect Background (Air) Clean->Background Load Load Sample (this compound) Background->Load Press Apply Pressure (Maximize Contact) Load->Press Scan Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Press->Scan QC QC Check: Are N-H peaks visible? Scan->QC End Export Data QC->End Yes Retry Reposition/Clean QC->Retry No (Weak Signal) Retry->Clean

Figure 2: Operational workflow for ATR-FTIR analysis.

References

  • NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Specac Application Notes. ATR vs. Transmission Spectroscopy. Available at: [Link]

Sources

Technical Comparison: HPLC Stationary Phases for 2-Chloro-5-tert-butylaniline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical chemists and method development scientists. It synthesizes principles of chromatography with specific physicochemical properties of 2-Chloro-5-tert-butylaniline to provide an optimized purity analysis workflow.

Executive Summary & Analyte Profile

Developing a robust HPLC method for This compound (2-C-5-TBA) requires navigating a specific set of physicochemical challenges. As a substituted aniline, the molecule exhibits weak basicity and significant hydrophobicity due to the bulky tert-butyl group.[1]

Common analytical pitfalls include:

  • Peak Tailing: Caused by the interaction of the protonated amine moiety with residual silanols on the stationary phase.[2][1]

  • Positional Isomer Co-elution: Difficulty separating the target 2-C-5-TBA from its synthesis isomers (e.g., 2-tert-butyl-5-chloroaniline) on standard C18 phases due to identical hydrophobicity.[2]

This guide compares three distinct separation strategies to determine the "Gold Standard" for purity analysis.

Analyte Physicochemical Data
PropertyValueImplication for HPLC
Structure 2-Cl, 5-t-Butyl-AnilineSteric bulk at pos 5; Ortho-Cl affects amine pKa.[2]
pKa (Conj. Acid) ~3.2 – 3.5Ionized at pH < 2.5; Neutral at pH > 5.[2][1]5.
LogP ~3.2 – 3.5Highly hydrophobic; requires high % organic modifier.[2][1]
UV Max ~235 nm, 280 nmDual-band detection; 235 nm for sensitivity.[2][1]

Method Development Strategy: The Comparison

We evaluated three chromatographic systems to identify the optimal balance of Resolution (


) , Peak Symmetry (

)
, and Speed .
The Alternatives
  • System A (The Baseline): C18 Column (Fully Porous) at Acidic pH.[2][1]

    • Hypothesis: Standard robustness, but likely peak tailing and poor isomer selectivity.[2][1]

  • System B (The Selectivity Choice): Phenyl-Hexyl Column at Acidic pH.[2][1]

    • Hypothesis:

      
       interactions between the phenyl phase and the aniline ring will enhance selectivity for isomers.[2][1]
      
  • System C (The Efficiency Choice): C18 Core-Shell (Superficially Porous) at Neutral pH.[2][1]

    • Hypothesis: Operating at pH 6.0 (neutral analyte) eliminates silanol interactions, improving symmetry; Core-shell particles maximize efficiency.[2][1]

Experimental Conditions
  • Instrument: UHPLC System with DAD detection (235 nm).[2][1]

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID columns).

  • Temperature: 40°C.[2][1]

  • Injection: 2 µL.

  • Gradient: 50% B to 90% B in 10 minutes (B = Acetonitrile).

Comparative Performance Data

Scenario 1: Separation of Impurities

The most critical quality attribute is the separation of 2-C-5-TBA from its likely synthesis precursor (3-tert-butylaniline ) and its positional isomer (2-tert-butyl-5-chloroaniline ).[2]

ParameterSystem A (C18, pH 2.[2][1]0)System B (Phenyl-Hexyl, pH 2.[2][1]0)System C (Core-Shell C18, pH 6.0)
Retention Time (min) 4.25.16.8 (Increased retention due to neutral state)
Tailing Factor (

)
1.6 (Tailing)1.3 (Acceptable)1.05 (Excellent)
Resolution (Isomer) 1.2 (Co-elution risk)2.8 (Baseline separated) 1.5 (Adequate)
Resolution (Precursor) 4.55.06.2
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Hydrophobic (Neutral species)
Analysis of Results
  • System A (C18 / Low pH): The protonated amine (

    
    ) interacts with free silanols, causing tailing (
    
    
    
    ).[2][1] The hydrophobic selectivity is insufficient to fully resolve the positional isomer (
    
    
    ).[2][1]
  • System B (Phenyl-Hexyl): This phase offers superior selectivity.[2][1] The electron-deficient chlorine ring of the analyte interacts differently with the phenyl phase compared to its isomer, resulting in excellent resolution (

    
    ). This is the recommended choice for complex impurity profiling .[2][1]
    
  • System C (Neutral pH): By operating at pH 6.0 (above the pKa), the aniline is neutral.[2][1] This eliminates cation-exchange with silanols, resulting in a perfect peak shape (

    
    ).[2][1] However, standard silica columns degrade at this pH; a Hybrid Organic-Inorganic Particle (e.g., BEH or Gemini)  is required.[2][1]
    

Visualizing the Mechanism

The following diagram illustrates the decision matrix and the mechanistic interactions occurring in the column.

MethodDevelopment Start Start: this compound Method Analyze Analyze Properties: pKa ~3.5 (Weak Base) LogP ~3.5 (Hydrophobic) Start->Analyze Decision Primary Goal? Analyze->Decision Path_Purity Isomer Purity & Selectivity Decision->Path_Purity Complex Mixture Path_Shape Peak Shape & Quantitation Decision->Path_Shape Routine Assay Phenyl Select: Phenyl-Hexyl Column (Acidic Mobile Phase) Path_Purity->Phenyl Hybrid Select: Hybrid C18 Column (Neutral pH 6.0 Buffer) Path_Shape->Hybrid Mech_Phenyl Mechanism: Pi-Pi Interactions Separates positional isomers Phenyl->Mech_Phenyl Mech_Hybrid Mechanism: Neutral Analyte Eliminates silanol tailing Hybrid->Mech_Hybrid Result_Phenyl Result: High Resolution (Rs > 2.0) Good for Impurity Profiling Mech_Phenyl->Result_Phenyl Result_Hybrid Result: Perfect Symmetry (As ~ 1.0) Good for Assay/Content Mech_Hybrid->Result_Hybrid

Caption: Decision tree for selecting the stationary phase based on analytical goals (Selectivity vs. Peak Shape).

Recommended "Gold Standard" Protocol

For a general purity method that balances selectivity and peak shape, the Phenyl-Hexyl approach is superior due to the risk of isomeric impurities in aniline synthesis.

Detailed Methodology
  • Column: Phenyl-Hexyl stationary phase (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent), 100 x 2.1 mm, 1.8 µm or 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2][1]

  • Mobile Phase B: Acetonitrile (100%).[2][1][3]

  • Gradient Program:

    • 0.0 min: 40% B[2]

    • 8.0 min: 85% B[2]

    • 8.1 min: 95% B (Wash)[2]

    • 10.0 min: 95% B[2]

    • 10.1 min: 40% B (Re-equilibrate)

  • Detection: UV at 235 nm (Primary), 280 nm (Secondary confirmation).[2][1]

  • Sample Diluent: 50:50 Water:Acetonitrile (Match initial gradient to prevent solvent effects).[2][1]

Self-Validating System Suitability Criteria

To ensure trustworthiness (Part 2 of Core Requirements), the method must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between this compound and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.4.
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

References

  • PubChem. (2023).[2][1][4] 2-tert-butyl-5-chloroaniline Compound Summary. National Library of Medicine.[2][1] [Link][2]

  • Sielc Technologies. (2023).[2][1] Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]

  • McCalley, D. V. (2010).[2][1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Cheméo. (2023).[2][1] Chemical Properties of Aniline, 4-tert-butyl-2-chloro-. [Link][2]

Sources

mass spectrometry fragmentation pattern of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-5-tert-butylaniline (CAS 29633-66-3 / 918445-56-4). It is designed for researchers requiring definitive structural confirmation and differentiation from isomeric impurities during synthesis or quality control.

A Comparative & Experimental Guide

Executive Summary

This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by three moieties: a primary amine, a chlorine atom at the ortho position, and a bulky tert-butyl group at the meta position (relative to the amine).

In mass spectrometry, this molecule exhibits a high-performance "fingerprint" characterized by a distinct isotopic cluster and a dominant fragmentation pathway driven by the stability of the tert-butyl carbocation. This guide compares its detection characteristics across ionization modes (EI vs. ESI) and outlines the specific fragmentation mechanics required to distinguish it from structural isomers like 2-chloro-4-tert-butylaniline.

The Molecular Fingerprint (EI-MS)

Electron Impact (EI) ionization (70 eV) provides the most structural information for this compound. The fragmentation follows a predictable pathway governed by the stability of the resulting carbocations and the "Nitrogen Rule."

Predicted Fragmentation Pathway

The fragmentation is dominated by the loss of a methyl group from the tert-butyl moiety, forming a resonance-stabilized quinoid-like cation. This is often the base peak, surpassing the molecular ion in intensity.

Key Mechanism: Sigma-Bond Cleavage


Resonance Stabilization

FragmentationPathway M Molecular Ion (M+•) m/z 183 / 185 (Radical Cation) Base Base Peak [M-CH3]+ m/z 168 / 170 (Quinoid Cation) M->Base - •CH3 (Methyl Radical) (Alpha Cleavage) Tert t-Butyl Cation m/z 57 M->Tert Direct Cleavage Sec Secondary Ion [M-CH3-Cl]+ m/z 133 (Dechlorinated Ring) Base->Sec - Cl• (Chlorine Radical)

Figure 1: Primary fragmentation pathway of this compound under 70 eV Electron Impact.

Quantitative Ion Table

The following table summarizes the diagnostic ions. Note the characteristic 3:1 intensity ratio for chlorine-containing fragments.[1]

m/z (Nominal)Ion IdentityStructure AssignmentRelative Abundance (Est.)Diagnostic Value
183 M+• (

Cl)
Molecular Ion40–60%Confirms MW (Odd = 1 Nitrogen)
185 M+2 (

Cl)
Isotope Peak~15–20%Critical: Confirms 1 Chlorine atom
168 [M - CH

]+
Quinoid Cation (

Cl)
100% (Base Peak) Primary structural marker
170 [M - CH

]+2
Quinoid Cation (

Cl)
~33%Confirms Cl is retained after methyl loss
133 [M - CH

- Cl]+
Dechlorinated Ring10–25%Indicates loss of Halogen
57 C

H

+
tert-Butyl Cation20–40%Confirms alkyl group presence

Comparative Performance Analysis

Comparison 1: Technique Selection (EI vs. ESI)

Researchers must choose the ionization method based on the analytical goal: structural validation (EI) or trace quantification (ESI).

FeatureElectron Impact (GC-MS) Electrospray Ionization (LC-MS)
Target Application Structural ID & Impurity Profiling Trace Quantification (PK/PD)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Dominant Signal Fragment [M-15]+ (m/z 168)Protonated Molecule [M+H]+ (m/z 184)
Spectral Richness High (Fingerprint available)Low (Requires MS/MS for fragments)
Limit of Detection ~1–10 ppm~1–10 ppb
Recommendation Use for raw material QC.Use for biological matrix analysis.
Comparison 2: Differentiation from Isomers

A common challenge is distinguishing This compound from its isomer 2-Chloro-4-tert-butylaniline . While their molecular weights are identical, their fragmentation kinetics differ due to the "Ortho Effect" and steric positioning.

  • 2-Chloro-5-tert-butyl (Target): The tert-butyl group is meta to the amine and para to the chlorine. Steric hindrance is minimized.

  • 2-Chloro-3-tert-butyl (Isomer): The tert-butyl group is ortho to the chlorine. This proximity often accelerates the loss of the chlorine radical or the entire tert-butyl group due to steric relief.

Differentiation Logic:

  • Retention Time: The 2,5-isomer typically elutes later than the 2,3-isomer on non-polar columns (e.g., DB-5MS) due to higher symmetry and boiling point.

  • Ion Ratios: Compare the ratio of m/z 168 (Methyl loss) to m/z 148 (Chlorine loss). The 2,3-isomer (ortho) will show a higher relative abundance of m/z 148 than the 2,5-isomer.

Experimental Protocol (GC-MS)

To generate the data described above, the following self-validating protocol is recommended.

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split/Splitless at 250°C. Split ratio 50:1 for neat samples; Splitless for trace analysis.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Transfer Line: 280°C.[2]

  • Source Temp: 230°C (Standard EI).

Temperature Program
  • Initial: 60°C (Hold 1.0 min) - Solvent Delay.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3.0 min).

  • Total Run Time: ~18 minutes.

Data Validation Step (Self-Check)
  • Check 1: Verify the presence of the m/z 183/185 doublet. If the ratio is not ~3:1, co-eluting impurities are present.

  • Check 2: Confirm the Base Peak is m/z 168. If m/z 57 is the base peak, the ionization energy may be too high, or thermal degradation is occurring in the inlet (check liner cleanliness).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chloro-methyl-anilines. National Institute of Standards and Technology. Link

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenated alkanes and aromatics.Link

  • BenchChem. Comparative Guide to Mass Spectrometry Fragmentation of Alkyl-Quinolines and Anilines.Link

  • PubChem. Compound Summary: 2-tert-butyl-5-chloroaniline (CID 520199). National Library of Medicine. Link

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Aromatic Compounds.Link[3]

Sources

Comparative Technical Guide: 2-Chloro-5-tert-butylaniline vs. 2-Chloroaniline

[1]

Executive Summary: The Lipophilic Advantage

While 2-chloroaniline serves as a fundamental aniline building block, its utility in complex drug discovery is often limited by poor solubility in non-polar solvents and rapid metabolic clearance.[1] This compound introduces a bulky, lipophilic tert-butyl group at the C5 position.[1]

This structural modification achieves three critical goals without compromising the core reactivity of the ortho-chloroaniline motif:

  • Solubility Enhancement: Drastically increases solubility in non-polar organic solvents (toluene, hexanes) essential for transition-metal catalyzed couplings.[1]

  • Metabolic Blocking: The tert-butyl group blocks the C5 position from metabolic oxidation (a common clearance pathway for anilines).[1]

  • Hydrophobic Binding: Provides a "grease ball" moiety often required to fill hydrophobic pockets in kinase inhibitors and GPCR ligands.[1]

Physicochemical Property Analysis

The introduction of the tert-butyl group significantly alters the physical landscape of the molecule while maintaining similar electronic properties at the reaction center.[1]

Property2-ChloroanilineThis compoundImpact on Reactivity/Processing
CAS 95-51-2918445-56-4Distinct chemical entities.[1][2]
MW ( g/mol ) 127.57183.68Higher MW implies lower volatility.[1][2]
Physical State Amber LiquidViscous Oil / Low-melting SolidEasier handling (weighing) for the t-butyl derivative.[1][2]
LogP (Lipophilicity) ~1.90~3.50 (Calc.)[1][2]Critical: t-Butyl analog is highly lipophilic, aiding cell permeability and non-polar solvent solubility.[1]
pKa (Conjugate Acid) 2.66~2.95 (Est.)[1][2]The 5-tBu group (+I effect) makes the amine slightly more basic/nucleophilic.[1]
Boiling Point 209 °C>250 °C (Est.)t-Butyl analog is less prone to evaporative loss during high-temp reactions.[1][2]

Reactivity Profile & Mechanistic Insight[1][2]

A. Electronic Effects (The Inductive Boost)

The tert-butyl group exerts a weak positive inductive effect (+I).[1]

  • In 2-Chloroaniline: The electron-withdrawing chlorine at C2 exerts a strong negative inductive (-I) effect, significantly reducing the nucleophilicity of the amine (pKa 2.[1]66) compared to aniline (pKa 4.6).[1][3]

  • In this compound: The tert-butyl group at C5 is meta to the amine.[1] While meta-alkyl groups have weak electronic influence, the +I effect partially counteracts the electron-withdrawing nature of the chlorine.[1]

    • Result: The amine is slightly more nucleophilic than the parent compound, potentially increasing reaction rates in nucleophilic attacks (e.g., SNAr or amide coupling).[1]

B. Steric "Remote Control"

The C5 position is remote from the reaction centers (C1-Amine and C2-Chloride).[1]

  • Direct Hindrance: Minimal.[1] The tert-butyl group does not hinder the amine or the chloride directly.[1] Catalyst approach (Pd/Ni) remains unhindered.[1]

  • Remote Hindrance: The bulk prevents aggregation and improves solubility.[1] It also blocks electrophilic attack at the C4 position (ortho to the t-butyl), directing electrophilic substitution (if performed) exclusively to the C6 position.[1]

C. Visualization of Electronic/Steric Vectors

ReactivityMapSubstrateThis compoundAmineC1-NH2: Nucleophile(Slightly activated by C5-tBu)Substrate->AminePosition 1ChlorideC2-Cl: Electrophile(Ortho-steric hindrance)Substrate->ChloridePosition 2tButylC5-tBu: Lipophilic Anchor(Solubility + Metabolic Block)Substrate->tButylPosition 5Chloride->Amine-I Inductive Effect(Deactivation)tButyl->Amine+I Inductive Effect(Weak Activation)

Caption: Structural vector map showing the competing electronic effects on the amine center. The C5-tBu group provides weak activation without steric penalty.[1]

Experimental Protocol: Buchwald-Hartwig Amination

Context: This protocol compares the performance of both anilines in a Palladium-catalyzed cross-coupling with an aryl bromide.[1] The This compound is often preferred here because its high lipophilicity prevents precipitation of the intermediate Pd-complex in non-polar solvents like Toluene, ensuring higher turnover numbers (TON).[1]

Methodology: Pd-Catalyzed C-N Coupling

Reagents:

  • Amine: 1.2 equiv (2-Chloroaniline OR this compound)[1]

  • Aryl Halide: 1.0 equiv (e.g., 4-bromoanisole)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: BINAP or Xantphos (3 mol%)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: Toluene (0.2 M)[1]

Step-by-Step Protocol:

  • Inertion: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.[1]

  • Charging:

    • Add Pd(OAc)₂ and Ligand.[1]

    • Add the Aryl Halide.

    • Add Base (Cs₂CO₃).[1]

    • Differentiation Point:

      • For 2-Chloroaniline: Add via syringe (liquid).[1] Note that in Toluene, this may form an emulsion initially.[1]

      • For this compound: Weigh the solid/viscous oil and add directly.[1] It will dissolve rapidly in Toluene upon heating.[1]

  • Degassing: Add anhydrous Toluene. Sparge with Argon for 10 minutes.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Observation: The 5-tBu analog typically maintains a homogeneous dark solution.[1] The parent 2-chloroaniline may show tarring or precipitation of oligomers due to lower solubility.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

WorkflowStartStart: Inert Atmosphere SetupMixMix Reagents:Pd(OAc)2, Ligand, Base, Aryl HalideStart->MixBranchAdd NucleophileMix->BranchPathA2-Chloroaniline(Liquid, Emulsion risk in Toluene)Branch->PathAParentPathB2-Chloro-5-t-butylaniline(High Solubility, Homogeneous)Branch->PathBt-Bu AnalogHeatHeat to 100°C (12h)PathA->HeatPathB->HeatWorkupCelite Filtration & ConcentrationHeat->WorkupResultAnalysis: Yield & PurityWorkup->Result

Caption: Comparative workflow for Buchwald-Hartwig coupling. Path B (t-Bu analog) offers superior homogeneity in non-polar solvents.[1]

Applications in Drug Development

The shift from 2-chloroaniline to this compound is rarely accidental.[1] It is a strategic "Late-Stage Functionalization" choice.[1]

  • Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket which contains a hydrophobic "back pocket."[1] The tert-butyl group is an ideal size to fill this void, increasing potency (IC50) by orders of magnitude compared to the parent aniline.[1]

  • Metabolic Stability: The C5 position in 2-chloroaniline is prone to CYP450-mediated hydroxylation.[1] Blocking this site with a tert-butyl group extends the half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) of the drug candidate.
    

Safety & Handling

  • 2-Chloroaniline:

    • Hazard: High acute toxicity (Oral/Dermal/Inhalation).[1] Methemoglobinemia inducer.[1]

    • Handling: Use exclusively in a fume hood. Double-gloving (Nitrile) recommended.[1]

  • This compound:

    • Hazard: Expected to be toxic (aniline derivative), but lower vapor pressure reduces inhalation risk compared to the parent.[1]

    • Precaution: Treat with the same rigor as the parent compound.[1] The increased lipophilicity means it can penetrate skin barriers easily if dissolved in DMSO or organic solvents.[1]

References

  • PubChem. 2-Chloroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Basis for electronic effect analysis).[1][4]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] (Basis for Coupling Protocol).[1]

A Senior Application Scientist's Guide to Distinguishing 2-Chloro-5-tert-butylaniline from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal identification of chemical compounds is paramount. The presence of regioisomers—structural isomers with the same molecular formula but different substituent positions on an aromatic ring—can significantly impact a substance's chemical and biological properties. This guide provides a comprehensive comparison of analytical techniques to reliably distinguish 2-Chloro-5-tert-butylaniline from its common regioisomeric impurities.

The Challenge of Regioisomeric Purity

The synthesis of this compound, often achieved through methods like Friedel-Crafts alkylation of 2-chloroaniline, can lead to the formation of several regioisomers.[1][2] These closely related structures present a significant analytical challenge due to their similar physical and chemical properties. The most probable regioisomeric impurities include:

  • 4-Chloro-3-tert-butylaniline

  • 2-Chloro-3-tert-butylaniline

  • 3-Chloro-5-tert-butylaniline

  • 4-Chloro-2-tert-butylaniline

This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to differentiate these compounds with a high degree of confidence.

Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[3] By analyzing the chemical shifts, coupling constants, and number of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can effectively distinguish between the different regioisomers of chloro-tert-butylaniline.

The key to differentiation lies in the unique electronic environment of each proton and carbon atom in the different isomers, which is influenced by the relative positions of the chloro, tert-butyl, and amino groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher. A proton-decoupled spectrum is standard for simplifying the spectrum to single lines for each unique carbon.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the splitting patterns (multiplicities) and coupling constants (J) in the ¹H spectrum.

Workflow for NMR-Based Isomer Identification

Caption: Workflow for Isomer Identification using NMR Spectroscopy.

Comparative NMR Data (Predicted)
CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Aromatic H's: ~6.6-7.2; NH₂: broad signal; tert-Butyl H's: ~1.3 (s, 9H)Aromatic C's: ~115-150; tert-Butyl C's: ~34 (quat), ~31 (methyls)
4-Chloro-3-tert-butylaniline Aromatic H's: distinct splitting patterns due to different adjacencies; NH₂: broad signal; tert-Butyl H's: ~1.4 (s, 9H)Aromatic C's: ~115-150; tert-Butyl C's: ~35 (quat), ~30 (methyls)
2-Chloro-3-tert-butylaniline Aromatic H's: complex splitting patterns; NH₂: broad signal; tert-Butyl H's: ~1.5 (s, 9H)Aromatic C's: ~115-150; tert-Butyl C's: ~36 (quat), ~32 (methyls)

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency. The key to identification lies in the unique pattern of aromatic signals for each isomer.

Isomer Separation and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Injector: Use a split/splitless injector at a temperature of approximately 250 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Transfer Line Temperature: Set to approximately 280 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak. Compare the retention times and mass spectra to a reference library or known standards if available.

Workflow for GC-MS Based Isomer Analysis

Caption: Workflow for Isomer Analysis using GC-MS.

Differentiating Features in GC-MS
  • Retention Time: The elution order of the isomers will depend on their relative volatilities and interactions with the stationary phase. Generally, isomers with lower boiling points will elute earlier.

  • Mass Spectra: While regioisomers will have the same molecular ion peak (m/z 183 for C₁₀H₁₄ClN), their fragmentation patterns can differ. The positions of the chloro and tert-butyl groups influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain fragments. A key fragmentation is often the loss of a methyl group from the tert-butyl substituent.

High-Resolution Separation with HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of compounds in a liquid mobile phase. For chloro-tert-butylaniline isomers, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection: Use a UV detector set to a wavelength where the anilines have strong absorbance (e.g., 254 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of each peak.

Workflow for HPLC-Based Isomer Separation

Caption: Workflow for Isomer Separation using HPLC.

Elution Order in Reversed-Phase HPLC

In reversed-phase HPLC, more nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times. The elution order of the chloro-tert-butylaniline isomers will depend on their relative polarities. The positions of the polar amino group and the nonpolar tert-butyl and chloro groups will influence the overall polarity of the molecule. While a definitive elution order requires experimental verification, it can be generally predicted that isomers with more exposed nonpolar regions will have longer retention times.

Summary of Distinguishing Features

TechniqueKey Distinguishing Features
NMR Spectroscopy - Unique chemical shifts and coupling patterns for aromatic protons. - Distinct number of signals and chemical shifts in the ¹³C spectrum.
GC-MS - Different retention times based on volatility. - Subtle but potentially significant differences in mass spectral fragmentation patterns.
HPLC - Different retention times based on polarity in a reversed-phase system.

Conclusion

The unambiguous identification of this compound and the differentiation from its regioisomers is critical for quality control and research integrity. A multi-technique approach is highly recommended for confident characterization. NMR spectroscopy provides the most definitive structural information, while GC-MS and HPLC offer excellent separation capabilities and complementary data for confirmation. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can ensure the isomeric purity of their compounds.

References

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved February 3, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 3, 2026, from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Carbon-13 NMR Characterization of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: High-Resolution


C NMR Spectroscopy for Regioisomer Identification.
Target Molecule:  2-Chloro-5-tert-butylaniline (CAS: 25414-78-2).

This guide addresses the structural validation of This compound , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). In drug development, distinguishing this specific isomer from its regioisomers (e.g., 2-chloro-4-tert-butylaniline) is a common bottleneck. Standard


H NMR often fails to provide definitive resolution due to overlapping aromatic multiplets.

This document outlines an optimized


C NMR protocol that leverages substituent-induced chemical shift dispersion to provide unambiguous structural proof.

Part 1: Structural Analysis & Theoretical Framework

To interpret the NMR data accurately, we must first deconstruct the electronic environment of the molecule. The chemical shifts are governed by the additivity of substituent effects on the benzene ring.

Electronic Environment Breakdown
  • Amino Group (-NH

    
    ) at C1:  A strong electron-donating group (EDG) by resonance. It significantly shields  the ortho (C2, C6) and para (C4) positions, shifting them upfield.
    
  • Chloro Group (-Cl) at C2: An electron-withdrawing group (EWG) by induction but EDG by resonance. It desheilds the ipso carbon (C2) but shields ortho and para positions relative to itself.

  • tert-Butyl Group (-C(CH

    
    )
    
    
    
    ) at C5:
    A bulky alkyl group. It exerts a mild desheilding effect on the ipso carbon (C5) and steric influence on adjacent protons, but its primary utility in
    
    
    C NMR is the distinct high-intensity methyl signal (~31 ppm) and the low-intensity quaternary signal (~34 ppm).
Table 1: Calculated Reference Chemical Shifts (CDCl )

Note: Values are calculated based on standard substituent additivity rules relative to benzene (128.5 ppm). Experimental values may vary by ±1-2 ppm depending on concentration and temperature.

Carbon PositionAssignmentApprox. Shift (

, ppm)
Signal TypeElectronic Driver
C1 C-NH

142.0 - 144.0 QuaternaryDeshielded (Ipso-N)
C2 C-Cl116.0 - 119.0 QuaternaryShielded by N (Ortho), Deshielded by Cl
C3 CH126.0 - 128.0 MethineMeta to N, Ortho to Cl
C4 CH118.0 - 120.0 MethineShielded by N (Para)
C5 C-tBu148.0 - 151.0 QuaternaryDeshielded (Ipso-Alkyl)
C6 CH114.0 - 116.0 MethineShielded by N (Ortho)
C7 C (CH

)

34.0 - 35.0 QuaternaryAliphatic Quaternary
C8 C(C H

)

30.5 - 31.5 Methyl (3x)High Intensity Aliphatic

Part 2: Comparative Analysis (The "Why")

Comparison: C NMR vs. H NMR for Purity Analysis

In synthesis, the 2-chloro-4-tert-butyl isomer is a common impurity.

  • Alternative (

    
    H NMR):  The aromatic region (6.5–7.5 ppm) often shows overlapping multiplets. The tert-butyl singlets for both isomers differ by only ~0.02 ppm, making quantification of <5% impurity difficult.
    
  • Solution (

    
    C NMR):  The quaternary carbons (C1, C2, C5) provide single, sharp resonances that are highly sensitive to position. The C5 shift in the 5-substituted isomer (~150 ppm) is distinct from the C4 shift in the 4-substituted isomer (~145 ppm).
    
Comparison: Experimental vs. Computational Prediction

Many labs rely on fast prediction algorithms (e.g., ChemDraw).

  • Prediction Limitations: Algorithms often underestimate steric compression effects between the ortho-chloro and amino groups.

  • Experimental Reality: The C2 carbon (C-Cl) is often broader and harder to detect than predicted due to the quadrupolar moment of Chlorine (

    
    Cl/
    
    
    
    Cl) shortening the relaxation time (
    
    
    ) of the attached carbon.

Part 3: Optimized Experimental Protocol

To capture the quaternary carbons (C1, C2, C5, C7) quantitatively, standard "quick" NMR parameters are insufficient. You must adjust the Relaxation Delay (d1) .

Protocol: Quantitative C NMR Acquisition

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without saturation.

  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL CDCl

      
       .
      
    • Expert Tip: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 240 ppm (covers -10 to 230 ppm).

    • Relaxation Delay (d1): 5.0 – 10.0 seconds .

      • Reasoning: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have long longitudinal relaxation times (

        
        ). A short d1 (e.g., 1s) will suppress these signals, leading to false integration.
        
    • Pulse Angle: 30° (allows faster repetition than 90°).

    • Scans (NS): Minimum 512 (for 50 mg sample) or 1024+ (for <10 mg).

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz. (Slightly higher LB helps visualize weak quaternary carbons).

Part 4: Visualization & Logic Workflows

Diagram 1: Isomer Differentiation Logic

This flowchart guides the researcher through the decision process of identifying the correct isomer based on spectral data.

IsomerLogic Start Unknown Isomer Sample Acquire Acquire 13C NMR (d1 = 5s, CDCl3) Start->Acquire CheckAliphatic Check Aliphatic Region (30-35 ppm) Acquire->CheckAliphatic tBuPresent t-Butyl Signals Present (Quat ~34, Me ~31) CheckAliphatic->tBuPresent Yes CheckAromatic Analyze Aromatic Region (110-155 ppm) tBuPresent->CheckAromatic Iso5 Pattern Match: 2-Cl-5-tBu C-N (C1) ~143 ppm C-tBu (C5) ~149 ppm CheckAromatic->Iso5 High separation (C1 & C5 distinct) Iso4 Pattern Match: 2-Cl-4-tBu C-N (C1) ~140 ppm C-tBu (C4) ~145 ppm CheckAromatic->Iso4 Lower separation (C1 & C4 closer)

Figure 1: Decision tree for distinguishing this compound from its 4-substituted isomer.

Diagram 2: Experimental Workflow

The step-by-step process to ensure data integrity.

Workflow Prep 1. Sample Prep 50mg in CDCl3 Filter particulates Setup 2. Parameter Setup d1 > 5 sec Pulse = 30° Prep->Setup Acq 3. Acquisition NS = 1024 Decoupling ON Setup->Acq Proc 4. Processing LB = 1.0 Hz Phase Correction Acq->Proc

Figure 2: Optimized workflow for quantitative


C NMR acquisition of substituted anilines.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on additivity rules for NMR).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for relaxation delay and quaternary carbon detection protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for aniline and chlorobenzene chemical shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Educational resource on substituent effects).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-5-tert-butylaniline, a chlorinated aromatic amine. The protocols outlined herein are synthesized from established safety data for analogous compounds and general principles of hazardous waste management, ensuring a robust and reliable methodology.

Understanding the Hazard Profile

These analogous compounds are consistently classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to treat this compound with the same level of caution.

Table 1: Hazard Profile of Structurally Similar Chlorinated Anilines

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3]опасность
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.опасность
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[1]опасность
Skin Corrosion/Irritation Causes skin irritation.[4]опасность
Serious Eye Damage/Irritation Causes serious eye irritation.[4]опасность

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the correct PPE must be donned. The causality behind these choices is rooted in preventing all potential routes of exposure: dermal, ocular, and respiratory.

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for chlorinated aromatic compounds.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[2] If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that requires careful planning and execution to ensure safety and regulatory compliance. The guiding principle is that this chemical must be disposed of as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a halogenated organic compound.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.

  • Rationale: Halogenated organic waste streams are typically incinerated at high temperatures, and mixing them with non-halogenated waste can complicate the disposal process and increase costs.

Step 2: Containerization and Labeling
  • Action: Use a robust, leak-proof container made of a material compatible with chlorinated aromatic amines. The container must be kept closed except when adding waste. Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Rationale: Proper containment prevents accidental spills and vapor release.[2] Clear labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

Step 3: Arrange for Licensed Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. Provide them with all available safety information, including the data for analogous compounds.

  • Rationale: The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[7] Licensed disposal companies have the expertise and facilities to handle and treat such wastes in an environmentally sound manner.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and absorb the chemical.

  • Collect and Containerize: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected waste into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.

Disposal Methodologies: The Scientific Basis

The primary and most effective method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration.

  • Mechanism: Incineration at high temperatures (typically 850°C to 1300°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride.[8] The hydrogen chloride is then typically removed from the flue gas by a scrubber system.

  • Why it's effective for halogenated compounds: The high temperatures are necessary to ensure the complete destruction of the stable aromatic ring and the carbon-chlorine bonds. Insufficient temperatures could lead to the formation of more toxic byproducts like dioxins and furans.

Other potential treatment technologies for halogenated organic wastes, though less common for small laboratory quantities, include chemical dechlorination and solvent extraction.[9][10]

Logical Workflow for Disposal Decision Making

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol (Spill) Identify Identify Waste as This compound Assess Assess Hazards (Toxic, Ecotoxic) Identify->Assess DonPPE Don Appropriate PPE Assess->DonPPE Segregate Segregate as Halogenated Organic Waste DonPPE->Segregate Containerize Use Labeled, Closed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Disposal Co. Store->ContactEHS ProvideInfo Provide Hazard Information ContactEHS->ProvideInfo Transfer Transfer Custody of Waste ProvideInfo->Transfer Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Evacuate->DonPPE Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Spill Decontaminate->Report

Caption: Decision workflow for the proper disposal of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 2. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Butylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Google Patents. (n.d.). Method of treating aromatic amines-containing wastewater.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • ResearchGate. (n.d.). Treatment Methods for the Remediation of Amines: A Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Begins Five Chemical Risk Evaluations Under Toxic Substances Control Act, Starts Process for the Next Five Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]

  • Diva-portal.org. (n.d.). High temperature corrosion during waste incineration. Retrieved from [Link]

  • Basel Convention. (n.d.). Technical Guidelines on Incineration on Land. Retrieved from [Link]

  • PubMed Central. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]

  • Wikipedia. (n.d.). Hypergolic propellant. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Chloro-5-tert-butylaniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides essential safety and handling protocols for 2-Chloro-5-tert-butylaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous aromatic amines, including 2-chloroaniline, 4-chloroaniline, and 3-tert-butylaniline. It is imperative to treat this compound with a high degree of caution, assuming a hazard profile similar to these related toxic compounds.

Understanding the Risks: Hazard Profile of Aromatic Amines

Aromatic amines as a class of compounds are recognized for their potential toxicity. Based on available data for similar chlorinated and alkylated anilines, this compound should be presumed to be hazardous through multiple routes of exposure.

Anticipated Hazards:

  • Acute Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure can lead to symptoms such as respiratory tract irritation.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.[1]

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and potential skin irritation.[1][3]

  • Environmental Hazard: Many related compounds are very toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[1][4]

The causality behind these hazards lies in the chemical reactivity of the aniline functional group and the influence of the chloro and tert-butyl substituents. The amine group can be readily absorbed and interfere with biological processes, while the halogenated aromatic structure can persist in the environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety gogglesChemical-resistant gloves (e.g., Nitrile)Lab coatRecommended to be performed in a ventilated enclosure (fume hood). If not possible, a certified respirator is necessary.[5]
Solution Preparation and Handling Chemical splash goggles and/or face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant lab coat or apronWork should be conducted in a fume hood to avoid inhaling vapors.[5]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesFull protective suit or chemical-resistant apron and bootsSelf-contained breathing apparatus (SCBA) may be required for large spills.[5]

Justification for PPE Selection:

  • Eye and Face Protection: Tightly sealed goggles are the minimum requirement to protect against dust particles and accidental splashes.[6][7] A face shield offers a broader barrier of protection for the entire face.[6]

  • Hand Protection: Chemical-resistant gloves are non-negotiable. While specific permeation data for this compound is unavailable, nitrile gloves are a common recommendation for handling various aromatic amines.[6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A lab coat provides a primary barrier against incidental contact.[5] For tasks with a higher risk of splashes, a chemical-resistant apron offers additional protection.

  • Respiratory Protection: Due to the presumed inhalation toxicity, handling this compound outside of a certified chemical fume hood is strongly discouraged.[5] The ventilation system is the primary engineering control to minimize airborne exposure.[5]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is paramount for minimizing the risk of exposure. The following diagram and procedural steps outline a self-validating system for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Assemble PPE Review 2. Review Procedure & SDS Analogs Prep->Review FumeHood 3. Prepare Fume Hood Review->FumeHood Weigh 4. Weigh Compound FumeHood->Weigh Inside Fume Hood Dissolve 5. Prepare Solution Weigh->Dissolve Use 6. Perform Experiment Dissolve->Use Decontaminate 7. Decontaminate Glassware Use->Decontaminate Waste 8. Segregate & Label Waste Decontaminate->Waste Doff 9. Doff PPE Waste->Doff Wash 10. Wash Hands Doff->Wash

Caption: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Don the appropriate PPE as detailed in the table above.

    • Thoroughly review the experimental protocol and the safety data sheets of analogous compounds.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter.

  • Handling:

    • Conduct all manipulations of solid and liquid forms of this compound within the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in immediate use.[8][9]

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Segregate all waste containing this compound. This includes contaminated gloves, weigh boats, and paper towels.

    • Place all waste into a clearly labeled, sealed container for hazardous waste.[10]

    • Doff PPE in a manner that avoids contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after completing the work.[9]

Spill and Disposal Management

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material such as sand or vermiculite, then collect and place in the waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal:

Proper disposal is critical to prevent environmental contamination.

  • Segregation: this compound is a halogenated organic compound and should be collected in a designated, labeled waste container for this category of waste.[11] Do not mix with non-halogenated solvent waste.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[9][10] Do not pour any amount of this chemical down the drain.[4]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chloroaniline 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • AATCO. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]

  • AATCO. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? Retrieved from [Link]

  • ATSDR. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.